2,7-Nonadiyne
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
31699-35-1 |
|---|---|
Molecular Formula |
C9H12 |
Molecular Weight |
120.19 g/mol |
IUPAC Name |
nona-2,7-diyne |
InChI |
InChI=1S/C9H12/c1-3-5-7-9-8-6-4-2/h7-9H2,1-2H3 |
InChI Key |
LTKSZLAHHLPXQC-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCCCC#CC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2,7-Nonadiyne
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, safety data, and relevant experimental protocols for 2,7-Nonadiyne. The information is intended to support research, development, and safety management in a laboratory setting.
Core Chemical Data
CAS Number: 31699-35-1
Molecular Formula: C₉H₁₂
Molecular Weight: 120.19 g/mol
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source |
| Density | 0.833 g/mL | [1] |
| Melting Point | 4 °C | [1] |
| Boiling Point | Not explicitly stated | |
| Molar Volume | 144.3 mL/mol | [1] |
| Refractive Index | 1.467 | [1] |
| Molecular Refractive Power | 40.06 mL/mol | [1] |
Safety and Handling Information
The safety data for this compound is critical for ensuring safe handling in a laboratory environment. The following tables outline the GHS hazard classifications and precautionary statements.
GHS Hazard Statements
| Code | Statement |
| H227 | Combustible liquid |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
GHS Pictograms
-
Flammable
-
Irritant
GHS Precautionary Statements
| Code | Statement |
| P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Experimental Protocols
General Procedure for Mono-alkylation of Diynes
This procedure describes the mono-alkylation of a diyne, using 1,8-nonadiyne (B1581614) as a starting material, which can be adapted for similar compounds.
Materials:
-
Diyne (e.g., 1,8-nonadiyne)
-
Dry Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexane
-
Hexamethylphosphoramide (HMPA)
-
Bromoalkane (e.g., 1-bromohexane)
-
Diethyl ether
-
Magnesium sulfate (B86663) (MgSO₄)
Methodology:
-
Dissolve the diyne (8.3–12.8 mmol) in dry THF (20–25 mL) in a flask under an inert atmosphere and cool to -78°C.
-
Add n-BuLi (2.5 M in hexane, 7.5–11.5 mmol) dropwise to the stirred solution, maintaining the temperature at -78°C.
-
After 45 minutes, add HMPA (3.0–5.0 mL) and the bromoalkane (7.7–11.5 mmol) dropwise, ensuring the temperature remains at -78°C.
-
Allow the reaction to stir for 24 hours.
-
Work up the reaction by pouring it into a large volume of water and extracting with diethyl ether (2 x 20 mL).
-
Wash the combined organic layers with brine (1 x 20 mL) and dry over MgSO₄.
-
Filter the solution and remove the solvent by rotary evaporation.
-
Purify the resulting mono-alkylated diyne by Kugel-Rohr distillation (60–100°C/3 mm Hg).
Synthesis of 2,8-Nonanedione from 1,8-Nonadiyne
This protocol details the mercury-catalyzed hydration of 1,8-nonadiyne to produce 2,8-nonanedione, a method that could potentially be adapted for other diynes.
Materials:
-
1,8-Nonadiyne
-
Methyl(triphenylphosphine)gold(I) catalyst
-
Sulfuric acid
-
Diethyl ether
-
Water
Methodology:
-
In a suitable flask, dissolve 1,8-nonadiyne in methanol.
-
Add the methyl(triphenylphosphine)gold(I) catalyst and sulfuric acid to the solution.
-
Heat the mixture to reflux (oil bath temperature of 70–75 °C) and stir for 2 hours. Monitor the reaction for the complete conversion of the starting material using gas chromatography.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a round-bottomed flask and remove most of the methanol using a rotary evaporator (30–40 °C, 20 mmHg).
-
Dilute the resulting viscous oil with water (70 mL) and diethyl ether (50 mL).
-
Stir the mixture for 5 minutes, then separate the aqueous layer.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers for further purification.
Visualizations
The following diagrams illustrate key logical relationships and workflows relevant to the handling and synthesis of this compound.
Caption: Logical flow of safety data for this compound.
Caption: General experimental workflow for diyne modification.
References
An In-depth Technical Guide to the Physical Properties of 2,7-Nonadiyne
This technical guide provides a detailed overview of the key physical properties of 2,7-Nonadiyne, specifically its density and refractive index. It is intended for researchers, scientists, and professionals in drug development who require precise data and an understanding of the methodologies used to obtain this information.
Core Physical Properties
This compound is an organic compound with the chemical formula C9H12. Its physical characteristics are crucial for its handling, characterization, and application in various chemical syntheses.
Quantitative Data
The known physical properties of this compound are summarized in the table below.
| Physical Property | Value | Units |
| Density | 0.833 | g/mL |
| Refractive Index | 1.467 | (unitless) |
Experimental Protocols
The determination of the physical properties of liquid organic compounds like this compound requires precise and standardized experimental procedures. The following sections detail the common methodologies used to measure density and refractive index.
Density Determination using a Pycnometer
Density is a fundamental physical property that represents the mass of a substance per unit volume. For liquids, a pycnometer, also known as a specific gravity bottle, is a highly accurate device for this measurement.[1] The method relies on determining the mass of a precise volume of the liquid.
Apparatus:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube)[1][2]
-
Analytical balance (with a precision of at least ±0.0001 g)
-
Thermometer
-
Thermostatic bath (optional, for high precision)
-
Distilled water (as a reference liquid)
-
Acetone (for cleaning and drying)
Procedure:
-
Cleaning and Calibration: The pycnometer is thoroughly cleaned with a suitable solvent, such as acetone, and dried completely.[1] Its empty mass (m₀) is then accurately weighed on an analytical balance.
-
Reference Liquid Measurement: The pycnometer is filled with a reference liquid of a well-known density, typically distilled water. Care is taken to ensure no air bubbles are trapped inside. The stopper is inserted, and any excess liquid that emerges through the capillary is carefully wiped off.[1] The filled pycnometer is then weighed (m₁).
-
Sample Measurement: The pycnometer is emptied, cleaned, and dried again. It is then filled with this compound, and the same procedure of filling and weighing is followed to obtain the mass of the pycnometer filled with the sample (m₂).
-
Temperature Control: For the highest accuracy, all weighings should be performed at a constant, recorded temperature, as density is temperature-dependent.[3][4] A thermostatic bath can be used to maintain a consistent temperature.[5]
Calculation of Density: The density of the this compound (ρ_sample) is calculated using the following formula:
ρ_sample = [(m₂ - m₀) / (m₁ - m₀)] * ρ_water
where:
-
m₀ is the mass of the empty pycnometer.
-
m₁ is the mass of the pycnometer filled with water.
-
m₂ is the mass of the pycnometer filled with this compound.
-
ρ_water is the known density of water at the experimental temperature.
Refractive Index Measurement using an Abbe Refractometer
The refractive index of a substance is a dimensionless number that describes how light propagates through that medium. It is a characteristic property and is often used to identify and assess the purity of liquid samples. The Abbe refractometer is a common instrument for this measurement.[6][7][8]
Apparatus:
-
Light source (often a sodium D-line lamp, λ = 589 nm)[6]
-
Dropper or Pasteur pipette
-
A suitable solvent (e.g., ethanol (B145695) or acetone) for cleaning
-
Soft lens paper
Procedure:
-
Instrument Calibration: The refractometer is calibrated using a standard of known refractive index.
-
Sample Application: A few drops of this compound are placed on the surface of the measuring prism using a dropper.[7] The illuminating prism is then closed and locked.
-
Measurement: The user looks through the eyepiece and adjusts the controls to bring the boundary line between the light and dark fields into sharp focus and exactly on the crosshairs of the reticle.[10]
-
Reading the Value: The refractive index value is then read directly from the instrument's scale.
-
Temperature Control: The refractive index is temperature-dependent, so the temperature of the prisms should be controlled, often by a circulating water bath, and the measurement temperature should be recorded.[11]
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the experimental determination of the physical properties of this compound.
Caption: Workflow for determining the density and refractive index of this compound.
References
- 1. che.utah.edu [che.utah.edu]
- 2. fpharm.uniba.sk [fpharm.uniba.sk]
- 3. uoanbar.edu.iq [uoanbar.edu.iq]
- 4. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. wp.optics.arizona.edu [wp.optics.arizona.edu]
- 7. hinotek.com [hinotek.com]
- 8. Abbe refractometer - Wikipedia [en.wikipedia.org]
- 9. Abbe Refractometer – OPTIKAMICROSCOPES [optikamicroscopes.com]
- 10. youtube.com [youtube.com]
- 11. macro.lsu.edu [macro.lsu.edu]
A Technical Guide to 2,7-Nonadiyne: Commercial Availability, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,7-nonadiyne, a valuable chemical intermediate in various research and development applications. The document details its commercial availability from various suppliers, outlines a common synthetic protocol, and illustrates its utility in a representative chemical transformation.
Commercial Availability and Suppliers
This compound is commercially available from a range of chemical suppliers, catering to both research and bulk quantity requirements. The purity and available quantities can vary between suppliers. The following table summarizes the offerings from several key vendors.
| Supplier | Catalog Number | Purity | Available Quantities |
| BLD Pharm | 58739 | >97.0% | 1g, 5g |
| Glentham Life Sciences | GK0068 | ≥97.0% | 1g, 5g, 10g |
| Santa Cruz Biotechnology | sc-270830 | Not specified | 1g, 5g |
| TCI America | N0897 | >98.0% (GC) | 1g, 5g |
| Matrix Scientific | 098422 | Not specified | 1g, 5g, 10g |
| Anward | AW02008 | 97% | 1g, 5g, 25g |
| Key Organics | SP 00 231 | >97% | 1g, 5g, 10g, 25g |
| ChemScence | CS-0245084 | 97% | 1g, 5g, 10g, 25g, 100g, 250g |
| Fluorochem | 098422 | Not specified | 1g, 5g, 10g |
| abcr GmbH | AB158564 | Not specified | 1g, 5g |
Note: Availability and specifications are subject to change. Please consult the supplier's website for the most current information.
Synthesis of this compound: Experimental Protocol
A common method for the synthesis of this compound involves the alkylation of a terminal alkyne. A representative experimental protocol is detailed below.
Reaction: Alkylation of the dianion of 1,4-pentadiyne with methyl iodide.
Materials:
-
1,4-Pentadiyne
-
n-Butyllithium (n-BuLi) in hexanes
-
Methyl iodide (CH₃I)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
A solution of 1,4-pentadiyne in anhydrous THF is cooled to -78 °C in a dry, inert atmosphere (e.g., under argon or nitrogen).
-
Two equivalents of n-butyllithium in hexanes are added dropwise to the cooled solution, maintaining the temperature at -78 °C. The mixture is stirred for 1 hour at this temperature to ensure complete formation of the dianion.
-
Two equivalents of methyl iodide are then added dropwise to the reaction mixture. The solution is stirred for an additional 2 hours at -78 °C and then allowed to warm to room temperature overnight.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted three times with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to yield pure this compound.
Applications and Representative Workflow
This compound is a versatile building block in organic synthesis. Its two terminal alkyne functionalities allow for a variety of chemical transformations, such as click chemistry reactions, polymerization, and the synthesis of complex molecular architectures. A common application is its use as a linker molecule. The following diagram illustrates a generalized workflow for a Sonogashira cross-coupling reaction using this compound.
Caption: Workflow for a Sonogashira cross-coupling reaction using this compound.
The following diagram illustrates the logical relationship in the synthesis of this compound from 1,4-pentadiyne.
Caption: Synthetic scheme for the preparation of this compound.
Reactivity of Internal Alkyne Groups in 2,7-Nonadiyne: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,7-Nonadiyne is a symmetrical internal diyne that presents two reactive alkyne functionalities separated by a flexible methylene (B1212753) spacer. This unique structural arrangement imparts a versatile reactivity profile, making it a valuable building block in organic synthesis. The internal nature of the alkyne groups influences their reactivity in comparison to terminal alkynes, primarily due to steric hindrance and the absence of an acidic acetylenic proton. This guide provides a comprehensive overview of the reactivity of the internal alkyne groups in this compound, focusing on key reaction classes including hydrogenation, halogenation, hydration, cycloaddition, and cyclopolymerization. Detailed experimental protocols and quantitative data are presented to facilitate practical application in research and development.
Electrophilic Addition Reactions
The electron-rich triple bonds of this compound are susceptible to electrophilic attack. These reactions typically proceed via the formation of a vinyl cation intermediate.
Hydrogenation
The hydrogenation of this compound can be controlled to yield either the corresponding (Z,Z)-2,7-nonadiene, the fully saturated n-nonane, or a mixture of products depending on the catalyst and reaction conditions.
Partial Hydrogenation to (Z,Z)-2,7-Nonadiene:
Selective reduction to the cis-alkene is achieved using poisoned catalysts that are less active, preventing over-reduction to the alkane. Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline) is a classic example.
Experimental Protocol: Partial Hydrogenation
A solution of this compound (1.0 g, 8.32 mmol) in methanol (B129727) (20 mL) is treated with Lindlar's catalyst (100 mg, 5% Pd). The mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the catalyst is removed by filtration through a pad of celite, and the solvent is evaporated under reduced pressure to afford (Z,Z)-2,7-nonadiene.
| Reaction | Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Time (h) | Yield (%) |
| Partial Hydrogenation | Lindlar's Catalyst (5% Pd/CaCO₃, poisoned) | Methanol | 25 | 1 | 2-4 | >95 |
Full Hydrogenation to n-Nonane:
Complete reduction of both triple bonds to the corresponding alkane is achieved using more active catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere.
Experimental Protocol: Full Hydrogenation
To a solution of this compound (1.0 g, 8.32 mmol) in ethanol (B145695) (25 mL), 10% palladium on carbon (50 mg) is added. The mixture is subjected to hydrogenation in a Parr apparatus at 50 psi of hydrogen pressure and stirred for 6 hours at room temperature. The catalyst is then filtered off, and the solvent is removed by distillation to yield n-nonane.
| Reaction | Catalyst | Solvent | Temperature (°C) | Pressure (psi) | Time (h) | Yield (%) |
| Full Hydrogenation | 10% Pd/C | Ethanol | 25 | 50 | 6 | >99 |
Diagram of Hydrogenation Pathways
A Technical Guide to the Solubility of 2,7-Nonadiyne in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 2,7-Nonadiyne. Due to a lack of specific quantitative data in publicly available literature, this document focuses on the predicted solubility based on the chemical properties of alkynes and outlines a comprehensive experimental protocol for its determination.
Predicted Solubility of this compound
This compound is a nine-carbon internal alkyne. As with other alkynes, it is a nonpolar molecule.[1] The general principle of "like dissolves like" governs the solubility of organic compounds, meaning nonpolar compounds tend to dissolve in nonpolar solvents, while polar compounds dissolve in polar solvents.[2] Therefore, this compound is expected to be readily soluble in a range of common organic solvents and insoluble in water.[1][3][4][5][6]
Alkynes are known to be soluble in most nonpolar organic solvents such as hexane (B92381) and diethyl ether.[3] They also exhibit solubility in organic solvents in general.[1][4][6] The solubility of alkynes in polar solvents is slight, and they are considered insoluble in water.[1][4][6] As the carbon chain length of an alkyne increases, its solubility in polar solvents is expected to decrease.[7]
Based on these principles, the expected solubility of this compound in common organic solvents is summarized in the table below.
| Solvent Class | Common Examples | Predicted Solubility of this compound | Rationale |
| Nonpolar Aprotic | Hexane, Toluene, Diethyl Ether | High | "Like dissolves like"; both this compound and these solvents are nonpolar.[2][3][7] |
| Polar Aprotic | Acetone, Acetonitrile | Moderate to High | While these solvents have a dipole moment, they can often dissolve nonpolar compounds to a certain extent. |
| Polar Protic | Ethanol, Methanol | Low to Moderate | The presence of a hydroxyl group makes these solvents highly polar, reducing their ability to dissolve nonpolar alkynes. |
| Aqueous | Water | Insoluble | As a nonpolar organic molecule, this compound is hydrophobic and will not dissolve in the highly polar water.[1][3][4][5][6] |
Experimental Protocol for Determining Solubility
The following is a generalized experimental protocol for the quantitative determination of the solubility of a liquid solute, such as this compound, in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.
Materials:
-
This compound
-
Selected organic solvents (e.g., hexane, toluene, acetone, ethanol)
-
Analytical balance
-
Volumetric flasks
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument
-
Micropipettes
-
Vials with septa
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solute ensures that the solution becomes saturated.
-
Place the vial in a thermostatically controlled shaker or water bath set to a specific temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.
-
-
Separation of Undissolved Solute:
-
After the equilibration period, allow the vial to stand undisturbed in the constant temperature bath for several hours to allow the undissolved this compound to settle.
-
To ensure complete separation of the excess solute, centrifuge the vial at a high speed.
-
-
Sample Preparation for Analysis:
-
Carefully extract a known volume of the clear, saturated supernatant using a micropipette.
-
Dilute the extracted sample with a known volume of the same solvent in a volumetric flask to a concentration that falls within the linear range of the analytical instrument.
-
-
Quantitative Analysis:
-
Analyze the diluted sample using a calibrated GC-FID or another appropriate analytical method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.
-
-
Calculation of Solubility:
-
From the concentration of the diluted sample and the dilution factor, calculate the concentration of this compound in the original saturated solution.
-
Express the solubility in appropriate units, such as grams of solute per 100 mL of solvent (g/100mL) or moles of solute per liter of solvent (mol/L).
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Khan Academy [khanacademy.org]
- 3. Physical Properties of Alkynes | OpenOChem Learn [learn.openochem.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Get a detailed understanding of the Properties and Uses of Alkynes [unacademy.com]
- 6. Physical Properties of Alkynes: Key Concepts & Examples [vedantu.com]
- 7. orgosolver.com [orgosolver.com]
The Versatility of Dialkynes: A Technical Guide to their Applications in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Dialkynes, organic compounds containing two carbon-carbon triple bonds, have emerged as powerful and versatile building blocks in modern organic chemistry. Their unique linear geometry and high reactivity make them indispensable tools in a wide array of applications, from the synthesis of complex macrocycles and polymers to the development of novel therapeutics and advanced materials. This technical guide provides an in-depth exploration of the core applications of dialkynes, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Cycloaddition Reactions: The Gateway to Molecular Complexity
Dialkynes are key players in cycloaddition reactions, enabling the construction of intricate cyclic and heterocyclic scaffolds. The strategic placement of two alkyne moieties within a single molecule allows for double cycloaddition events, facilitating macrocyclization and the synthesis of topologically complex structures.
One of the most significant applications of dialkynes is in the realm of "click chemistry," particularly the strain-promoted azide-alkyne cycloaddition (SPAAC).[1] This bioorthogonal reaction has revolutionized chemical biology and drug discovery by allowing for the efficient and specific labeling of biomolecules in their native environment. Strained dialkynes, such as derivatives of dibenzocyclooctyne (DIBO), react rapidly with azides without the need for a toxic copper catalyst, making them ideal for in vivo applications.[2]
The use of dialkynes in double strain-promoted macrocyclization has been instrumental in the development of "stapled peptides." These are short peptides locked into their bioactive α-helical conformation by a synthetic brace, which enhances their metabolic stability and cell permeability. This technique has been successfully applied to inhibit challenging protein-protein interactions, such as the p53-MDM2 interaction, which is a key target in cancer therapy.[3][4]
Beyond SPAAC, dialkynes participate in a range of other cycloaddition reactions, including the thermally initiated Huisgen 1,3-dipolar cycloaddition and metal-catalyzed variants like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC). These catalyzed reactions offer excellent control over the regioselectivity of the resulting triazole products.
Quantitative Data for Dialkyne Cycloaddition Reactions
| Reaction Type | Dialkyne Substrate | Azide Substrate | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Yield (%) | Reference |
| SPAAC | Bicyclononyne (BCN) derivative | Benzyl azide | 1824 | - | [5] |
| SPAAC | 4-Dibenzocyclooctynol (DIBO) | Azido-containing monosaccharide | - | High | [2] |
| Double Strain-Promoted Stapling | Substituted Sondheimer dialkyne | p53-based diazido peptide | - | 22-39 | [3] |
Experimental Protocol: Double Strain-Promoted Stapling of a p53-based Peptide
This protocol is adapted from the work of Walensky and coworkers for the synthesis of functionalized stapled peptides targeting the p53-MDM2 interaction.[3]
Materials:
-
p53-based diazido peptide (e.g., synthesized by solid-phase peptide synthesis with incorporation of azido-functionalized amino acids)
-
Substituted Sondheimer dialkyne derivative
-
N,N-Dimethylformamide (DMF), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
-
Preparative and analytical HPLC system
-
Mass spectrometer
Procedure:
-
Dissolve the diazido peptide in DMF to a final concentration of 1 mM.
-
Add a 1.1 molar equivalent of the substituted Sondheimer dialkyne derivative to the peptide solution.
-
Allow the reaction to proceed at room temperature for 4-12 hours. Monitor the reaction progress by analytical HPLC-MS.
-
Upon completion, dilute the reaction mixture with 50% aqueous acetonitrile (B52724) containing 0.1% TFA.
-
Purify the stapled peptide by preparative reverse-phase HPLC using a C18 column and a gradient of acetonitrile in water (both containing 0.1% TFA).
-
Collect the fractions containing the desired product and lyophilize to obtain the pure stapled peptide.
-
Confirm the identity and purity of the final product by analytical HPLC and mass spectrometry.
Polymer Chemistry: Building Functional Macromolecules
Dialkynes are valuable monomers for the synthesis of a diverse range of polymers with unique properties and applications in materials science and electronics. The presence of two polymerizable groups allows for the formation of linear, cross-linked, and hyperbranched polymers.
Azide-Alkyne "Click" Polymerization: This method utilizes the highly efficient CuAAC reaction to create polytriazoles. The polymerization of diazides and dialkynes proceeds with high yields and allows for the incorporation of a wide variety of functional groups, leading to materials with tunable properties.
Thiol-yne Polymerization: This radical-mediated reaction involves the addition of a dithiol to a dialkyne.[6][7][8] It is a versatile and efficient method for creating cross-linked polymer networks and hyperbranched polymers. The reaction can be initiated by UV light or thermal initiators and proceeds rapidly under mild conditions.[9] These polymers often exhibit high refractive indices and are promising for optical applications.[6]
Glaser-Hay Coupling: This oxidative homocoupling of terminal alkynes, catalyzed by a copper-amine complex, is a classical method for synthesizing poly(diacetylene)s.[1][10][11][12] These conjugated polymers possess interesting electronic and optical properties.
Quantitative Data for Dialkyne Polymerization
| Polymerization Method | Dialkyne Monomer | Comonomer | Molecular Weight (Mw) [kDa] | Polydispersity Index (PDI) | Yield (%) | Reference |
| Thiol-Michael Polyaddition | Isosorbide-based dialkyne | 1,4-Butanedithiol | 8.2 - 9.2 | 1.29 - 1.51 | - | [13] |
| Ultrafast Thiol-yne Polymerization | Electron-deficient/rich dual alkyne | 1,6-Hexanedithiol | 13.3 - 167.3 | - | 71-99 | [10] |
| Liquid-State Polymerization | 2,4-Hexadiyne-1,6-diyl bis-(p-toluenesulfonate) | - | - | - | - | [14][15] |
Experimental Protocol: Photo-initiated Thiol-yne Click Polymerization
This protocol provides a general procedure for the synthesis of a cross-linked polymer network from a dialkyne and a dithiol.
Materials:
-
Dialkyne monomer
-
Dithiol monomer (e.g., 1,4-benzenedithiol)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Anhydrous, degassed solvent (e.g., tetrahydrofuran, THF)
-
UV lamp (365 nm)
-
Schlenk flask or similar reaction vessel
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the dialkyne monomer and a stoichiometric equivalent of the dithiol monomer in the chosen solvent.
-
Add a catalytic amount of the photoinitiator (typically 0.1-1 mol% relative to the functional groups).
-
Ensure the solution is thoroughly mixed.
-
Expose the reaction mixture to UV irradiation (365 nm) at room temperature. The polymerization is often rapid, and a gel will form.
-
Continue the irradiation for a set period (e.g., 10-60 minutes) to ensure complete conversion.
-
After polymerization, the resulting polymer network can be swollen in a suitable solvent to remove any unreacted monomers and initiator.
-
Dry the polymer network under vacuum to obtain the final material.
Synthesis of Complex Molecules and Natural Products
The rigidity and defined geometry of the dialkyne unit make it a valuable component in the total synthesis of complex natural products and other architecturally challenging molecules. Intramolecular reactions of dialkynes are particularly powerful for the construction of macrocyclic and polycyclic systems.
Intramolecular Cycloadditions: Dialkynes can undergo intramolecular [4+2] (Diels-Alder) or [3+2] cycloaddition reactions to form fused ring systems.[5][16][17] These reactions can be highly stereoselective and provide efficient routes to complex core structures found in many natural products.
Glaser Coupling for Macrocyclization: The intramolecular Glaser coupling of a terminal dialkyne is a widely used strategy for the synthesis of macrocyclic polyynes, which are key structural motifs in a variety of natural products.
Visualizations of Key Pathways and Workflows
To further illustrate the applications of dialkynes, the following diagrams, generated using the Graphviz DOT language, depict a key signaling pathway targeted by dialkyne-derived molecules and a typical experimental workflow.
Caption: The p53-MDM2 signaling pathway and its inhibition by a dialkyne-stapled peptide.
Caption: Experimental workflow for the synthesis of a dialkyne-stapled peptide.
Conclusion
Dialkynes are a class of compounds with immense potential in organic chemistry. Their utility in cycloaddition reactions, polymer synthesis, and the construction of complex molecules has solidified their importance in both academic research and industrial applications. The continued development of new dialkyne reagents and novel reaction methodologies promises to further expand their role in addressing challenges in medicine, materials science, and beyond. This guide serves as a foundational resource for researchers and professionals seeking to harness the power of dialkynes in their own synthetic endeavors.
References
- 1. synarchive.com [synarchive.com]
- 2. Glaser coupling - Wikipedia [en.wikipedia.org]
- 3. Selectivity control in thiol–yne click reactions via visible light induced associative electron upconversion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thiol-yne click chemistry: A powerful and versatile methodology for materials synthesis - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. d-nb.info [d-nb.info]
- 7. Thiol-yne reaction - Wikipedia [en.wikipedia.org]
- 8. aquila.usm.edu [aquila.usm.edu]
- 9. Development of optimized conditions for Glaser-Hay bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Kinetics and Mechanism of Liquid-State Polymerization of 2,4-Hexadiyne-1,6-diyl bis-(p-toluenesulfonate) as Studied by Thermal Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Intramolecular azide-alkyne [3 + 2] cycloaddition: versatile route to new heterocyclic structural scaffolds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains [mdpi.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Notes and Protocols for 2,7-Nonadiyne in Azide-Alkyne Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction to 2,7-Nonadiyne in Click Chemistry
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and versatile method for forming stable triazole linkages. This reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide range of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science.
This compound is a linear C9 hydrocarbon featuring terminal alkyne groups at both ends of the molecule (CAS RN: 31699-35-1)[1][2]. Its bifunctional nature makes it a valuable building block for various applications in azide-alkyne click chemistry, including use as a crosslinker, a monomer for step-growth polymerization, and a linker for surface modification. The terminal alkynes readily participate in CuAAC reactions with molecules containing one or more azide (B81097) functionalities.
Key Applications of this compound
Crosslinking Agent
Due to its two terminal alkyne groups, this compound can act as a homobifunctional crosslinker to connect two azide-containing molecules. This is particularly useful in the development of hydrogels, antibody-drug conjugates (ADCs), and for stabilizing biological complexes. The length of the seven-carbon chain provides a defined spatial separation between the conjugated molecules.
Monomer for Step-Growth Polymerization
When reacted with diazide monomers, this compound can undergo step-growth polymerization to form polytriazoles[3][4]. These polymers can be designed to have specific properties and functionalities based on the choice of the diazide comonomer, leading to applications in drug delivery, coatings, and advanced materials.
Surface Modification and Bioconjugation
This compound can be employed to functionalize surfaces for subsequent bioconjugation. One alkyne can be used to anchor the molecule to a surface, leaving the other terminal alkyne available for the "clicking" of azide-modified biomolecules, such as peptides, proteins, or nucleic acids[5][6][7]. This approach is valuable for the development of biosensors, microarrays, and targeted drug delivery systems.
Experimental Protocols
While specific quantitative data for reactions involving this compound is not extensively available in published literature, the following protocols for terminal diynes can be adapted and optimized.
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the CuAAC reaction, which can be adapted for crosslinking or bioconjugation applications using this compound.
Materials:
-
This compound
-
Azide-containing molecule(s)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a ligand to stabilize Cu(I) and protect biomolecules)
-
Appropriate solvent (e.g., water, DMSO, t-BuOH/H₂O mixture)
-
Phosphate buffer (pH 7)
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Prepare a stock solution of the azide-containing molecule in an appropriate solvent.
-
Prepare a 100 mM stock solution of copper(II) sulfate in water.
-
Prepare a 1 M stock solution of sodium ascorbate in water (freshly prepared).
-
If using, prepare a 100 mM stock solution of THPTA in water.
-
-
Reaction Setup (for a 1 mL total volume):
-
In a reaction vessel, add the azide-containing molecule to the desired final concentration in the chosen buffer or solvent system.
-
Add this compound to the reaction mixture. The molar ratio of this compound to the azide will depend on the desired outcome (e.g., 1:2 for complete crosslinking).
-
If using a ligand, add THPTA to a final concentration of 1-5 mM.
-
Add copper(II) sulfate to a final concentration of 0.1-1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5-10 mM.
-
-
Reaction and Monitoring:
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by techniques such as TLC, LC-MS, or NMR spectroscopy.
-
-
Purification:
-
The purification method will depend on the nature of the product. Common methods include precipitation, dialysis (for biomolecules), or column chromatography.
-
Quantitative Data for a Representative CuAAC Reaction (using a different alkyne):
| Reactant A (Alkyne) | Reactant B (Azide) | Catalyst | Ligand | Solvent | Time (h) | Yield (%) | Reference |
| Propargyl Alcohol | Benzyl Azide | CuSO₄ | None | t-BuOH/H₂O | 24 | >95 | Generic Protocol |
| Alkyne-modified Protein | Azide-Fluor 545 | CuSO₄ | THPTA | Aqueous Buffer | 1-2 | High | [5] |
Protocol for Step-Growth Polymerization of this compound with a Diazide Monomer
This protocol outlines the synthesis of a polytriazole via a CuAAC step-growth polymerization.
Materials:
-
This compound
-
A diazide monomer (e.g., 1,4-diazidobutane)
-
Copper(I) bromide (CuBr) or Copper(I) iodide (CuI)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or other suitable ligand
-
Anhydrous, deoxygenated solvent (e.g., DMF, DMSO)
Procedure:
-
Monomer Preparation:
-
Ensure both this compound and the diazide monomer are pure and dry.
-
-
Polymerization:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve equimolar amounts of this compound and the diazide monomer in the anhydrous solvent.
-
In a separate flask, prepare the catalyst solution by dissolving CuBr and PMDETA (in a 1:1 molar ratio) in the same solvent. The catalyst loading is typically 1-5 mol% with respect to the monomers.
-
Add the catalyst solution to the monomer solution with stirring.
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir for 24-48 hours.
-
-
Monitoring and Termination:
-
The progress of the polymerization can be monitored by GPC to observe the increase in molecular weight.
-
To terminate the reaction, cool the mixture to room temperature and expose it to air.
-
-
Purification:
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol, water).
-
Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum.
-
Representative Quantitative Data for Polytriazole Synthesis (using different diynes/diazides):
| Diyne Monomer | Diazide Monomer | Catalyst System | Solvent | Time (h) | Mw ( g/mol ) | PDI | Yield (%) | Reference |
| Various aromatic diynes | Various aromatic diazides | [Cu(Im12)2][CuBr2] | THF | 4 | up to 32,000 | - | up to 94 | [5] |
| sym-dibenzo-1,5-cyclooctadiene-3,7-diyne | Various bis-azides | None (Strain-promoted) | - | - | >600,000 | - | - | [1] |
Visualizations
References
- 1. This compound [stenutz.eu]
- 2. chemspider.com [chemspider.com]
- 3. Step-growth polymerization - Wikipedia [en.wikipedia.org]
- 4. fiveable.me [fiveable.me]
- 5. Surface Functionalization of Exosomes Using Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Surface functionalization of exosomes using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Click chemistry as a route to surface functionalization of polymer particles dispersed in aqueous media - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. lumiprobe.com [lumiprobe.com]
Application Notes & Protocols: 2,7-Nonadiyne for Polymer Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and experimental protocols for the use of 2,7-nonadiyne as a monomer in polymer synthesis. It covers two primary polymerization methodologies: copper-catalyzed oxidative coupling and metathesis cyclopolymerization. Included are step-by-step protocols, tables of monomer and polymer properties, and potential applications for the resulting polydiyne materials.
Introduction to this compound
This compound is an α,ω-diyne monomer that serves as a valuable building block for the synthesis of conjugated polymers. The presence of two terminal alkyne groups allows for polymerization through various mechanisms, leading to polymers with rigid, rod-like backbones containing conjugated enyne fragments. These materials, known as polydiacetylenes (PDAs) or poly(diyne)s, are of significant interest for their unique electronic, optical, and thermal properties, making them candidates for advanced applications in materials science.
The primary methods for polymerizing terminal diynes like this compound are:
-
Oxidative Coupling Polymerization (e.g., Glaser-Hay Coupling): This method involves the use of a copper catalyst and an oxidant (typically air or oxygen) to couple the terminal alkyne groups, forming a linear conjugated polymer.
-
Metathesis Cyclopolymerization: Utilizing transition-metal catalysts, such as Grubbs-type ruthenium catalysts, this method proceeds via an olefin metathesis cascade to form a polymer backbone containing cyclic repeating units. This has been demonstrated for similar 1,8-nonadiyne (B1581614) derivatives.
The choice of polymerization technique dictates the final polymer architecture and its corresponding properties.
Monomer: this compound Properties and Synthesis
2.1. Synthesis Overview this compound can be synthesized via standard organic chemistry techniques. A common approach involves the alkylation of acetylene. For instance, the reaction of sodio-propargylide (from propargyl bromide and sodium amide) with 1,3-dibromopropane (B121459) would yield the target molecule. Purification is typically achieved by distillation.
2.2. Monomer Properties A summary of the physical and chemical properties of this compound is provided below.
| Property | Value |
| IUPAC Name | Nona-2,7-diyne |
| Molecular Formula | C₉H₁₂ |
| Molecular Weight | 120.19 g/mol |
| Appearance | Colorless liquid (typical) |
| Boiling Point | ~150-152 °C (estimated) |
| Density | ~0.8 g/cm³ (estimated) |
| Key Spectral Features | ¹H NMR: Resonances for terminal alkyne protons (C≡C-H) and methylene (B1212753) protons. IR: Characteristic C≡C-H stretch (~3300 cm⁻¹) and C≡C stretch (~2100 cm⁻¹). |
Polymerization Protocols
The following section provides detailed protocols for the polymerization of this compound.
. . .
Protocol 1: Oxidative Coupling Polymerization (Glaser-Hay Method)
This protocol utilizes a copper(I) catalyst with a chelating amine ligand, N,N,N',N'-tetramethylethylenediamine (TMEDA), and uses oxygen from the air as the oxidant.[1][2] This method is advantageous due to the use of an inexpensive and non-toxic copper catalyst.[3]
Materials:
-
This compound (monomer)
-
Copper(I) chloride (CuCl)
-
N,N,N',N'-tetramethylethylenediamine (TMEDA)
-
High-purity solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Methanol (B129727) (for precipitation)
-
Round-bottom flask, magnetic stirrer, condenser
Procedure:
-
Setup: Assemble a two-neck round-bottom flask equipped with a magnetic stir bar and a condenser. The system should be open to the air (or have an oxygen balloon attached) to provide the oxidant.
-
Catalyst Preparation: In the flask, dissolve CuCl (0.05 eq) and TMEDA (1.2 eq) in the chosen solvent (e.g., DCM, 20 mL). Stir until a homogenous solution is formed. The TMEDA ligand helps to solubilize the copper salt.[2]
-
Monomer Addition: Prepare a solution of this compound (1.0 eq) in the same solvent (5 mL). Add this solution dropwise to the stirring catalyst mixture over 10-15 minutes at room temperature.
-
Polymerization: Allow the reaction to stir vigorously at room temperature for 12-24 hours. A color change and/or the formation of a precipitate may be observed as the polymer forms.
-
Work-up and Purification:
-
Pour the reaction mixture into a large excess of stirring methanol (~200 mL) to precipitate the polymer.
-
Collect the solid polymer by vacuum filtration.
-
Wash the polymer thoroughly with fresh methanol to remove any residual catalyst and unreacted monomer.
-
Dry the resulting polymer under vacuum to a constant weight.
-
Protocol 2: Metathesis Cyclopolymerization
This protocol is based on procedures developed for 1,8-nonadiyne derivatives, which undergo cyclopolymerization (CP) to form polymers containing seven-membered rings using Grubbs-type catalysts.[4] The third-generation Grubbs catalyst (G3) is often preferred for achieving controlled, living polymerizations.
Materials:
-
This compound (monomer)
-
Grubbs 3rd Generation Catalyst (G3)
-
Anhydrous, deoxygenated solvent (e.g., Dichloromethane or Toluene)
-
Ethyl vinyl ether (quenching agent)
-
Methanol (for precipitation)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Setup: All glassware must be oven-dried and cooled under an inert atmosphere (Argon or Nitrogen). All solvents and reagents must be anhydrous and deoxygenated.
-
Monomer Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of this compound in the chosen solvent. A typical monomer concentration is 0.1 M.
-
Catalyst Preparation: Prepare a stock solution of the Grubbs G3 catalyst in the same solvent. The monomer-to-catalyst ratio ([M]/[C]) will determine the target degree of polymerization (e.g., [M]/[C] = 50 for a target of 50 repeat units).
-
Polymerization:
-
Transfer the monomer solution to a reaction vessel equipped with a stir bar.
-
Rapidly inject the required volume of the catalyst solution into the stirring monomer solution at the desired temperature (e.g., 0 °C to room temperature). Lower temperatures can help stabilize the propagating carbene.
-
Allow the reaction to proceed for 1-4 hours. The solution may become more viscous as the polymer forms.
-
-
Termination and Purification:
-
Quench the polymerization by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
-
Remove the vessel from the inert atmosphere and precipitate the polymer by pouring the solution into a large volume of stirring methanol.
-
Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum.
-
References
- 1. Synthesis of Functional Polyacetylenes via Cyclopolymerization of Diyne Monomers with Grubbs-type Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Development of optimized conditions for Glaser-Hay bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Polymerization of 2,7-Nonadiyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
The polymerization of alkynes and their derivatives is a burgeoning field in materials science, offering a pathway to conjugated polymers with unique electronic, optical, and mechanical properties. These materials are of significant interest for applications in organic electronics, sensor technology, and as scaffolds in drug delivery systems. This document provides a detailed experimental protocol for the polymerization of 2,7-nonadiyne, a linear α,ω-diyne, through metathesis cyclopolymerization. The resulting polymer, poly(this compound), is a conjugated polymer with potential applications derived from its unique structure.
The protocol described herein is based on established methods for the polymerization of similar diynes, utilizing a molybdenum-based catalyst system.[1] While numerous catalytic systems exist for alkyne polymerization, including both metal-based and metal-free options, transition metal catalysts are well-developed for this class of reaction.[2][3]
Data Presentation
Table 1: Optimized Reaction Conditions for Metathesis Cyclopolymerization of Diyne Monomers
| Parameter | Condition | Reference |
| Catalyst System | MoCl₅/(n-Bu)₄Sn | [1] |
| Monomer Concentration | 0.1 - 0.5 M | Inferred |
| Catalyst Loading | 1 - 5 mol% | [1] |
| Solvent | 1,2-Dichloroethane (B1671644) | [1] |
| Temperature | 60 °C | [1] |
| Reaction Time | 12 hours | [1] |
Table 2: Expected Polymer Characteristics for Poly(diynes)
| Property | Expected Value | Analytical Method | Reference |
| Molecular Weight (Mw) | Up to 210,000 g/mol | Size Exclusion Chromatography (SEC) | [1] |
| Polydispersity Index (PDI) | 1.5 - 3.0 | Size Exclusion Chromatography (SEC) | [4] |
| Solubility | Soluble in common organic solvents (e.g., THF, CHCl₃, Toluene) | Visual Inspection | [1] |
| Thermal Stability | Stable up to 250 °C | Thermogravimetric Analysis (TGA) | [5] |
Experimental Protocols
Materials and Reagents
-
This compound (monomer)
-
Molybdenum(V) chloride (MoCl₅) (catalyst)
-
Tetrabutyltin ((n-Bu)₄Sn) (co-catalyst)
-
1,2-Dichloroethane (solvent), anhydrous
-
Methanol (B129727) (for precipitation)
-
Argon or Nitrogen gas (for inert atmosphere)
-
Standard laboratory glassware (Schlenk line, flasks, syringes, etc.)
Experimental Procedure
1. Monomer and Solvent Purification:
-
This compound should be distilled under reduced pressure prior to use to remove any inhibitors or impurities.
-
1,2-Dichloroethane should be dried over a suitable drying agent (e.g., calcium hydride) and distilled under an inert atmosphere.
2. Catalyst Preparation:
-
Caution: MoCl₅ is sensitive to air and moisture. All manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
-
Prepare a stock solution of MoCl₅ in 1,2-dichloroethane (e.g., 0.1 M).
-
Prepare a stock solution of (n-Bu)₄Sn in 1,2-dichloroethane (e.g., 0.1 M).
3. Polymerization of this compound:
-
In a Schlenk flask equipped with a magnetic stir bar, dissolve the purified this compound in anhydrous 1,2-dichloroethane to the desired concentration (e.g., 0.2 M).
-
Degas the monomer solution by three freeze-pump-thaw cycles.
-
Under a positive pressure of argon or nitrogen, add the (n-Bu)₄Sn solution to the monomer solution via syringe.
-
Initiate the polymerization by adding the MoCl₅ solution to the reaction mixture. The molar ratio of monomer to catalyst should be carefully controlled (e.g., 100:1).
-
Place the reaction flask in a preheated oil bath at 60 °C and stir for 12 hours.
4. Polymer Isolation and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the polymer by slowly pouring the reaction mixture into a large excess of methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol to remove any residual monomer and catalyst.
-
Dry the polymer under vacuum to a constant weight.
5. Polymer Characterization:
-
The structure of the resulting poly(this compound) can be confirmed using various spectroscopic techniques:
-
The molecular weight and polydispersity index of the polymer can be determined by Size Exclusion Chromatography (SEC) using a suitable solvent as the mobile phase.[4]
Mandatory Visualization
Caption: Experimental workflow for the polymerization of this compound.
Caption: Proposed repeating unit of poly(this compound).
References
- 1. Functional polydiynes prepared by metathesis cyclopolymerization of 1,7-dihalogen-1,6-heptadiyne derivatives - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. par.nsf.gov [par.nsf.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. DSpace at KIST: SYNTHESIS AND CHARACTERIZATION OF NOVEL SIDE-CHAIN NONLINEAR-OPTICAL POLYMERS BASED ON POLY(1,6-HEPTADIYNE) DERIVATIVES [pubs.kist.re.kr]
Application Notes and Protocols: 2,7-Nonadiyne in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction to 2,7-Nonadiyne and its Potential Applications
This compound is an α,ω-diyne, a linear hydrocarbon chain with terminal triple bonds. This structure offers two reactive sites for polymerization and crosslinking reactions, making it a potentially valuable monomer in materials science. The resulting materials, featuring a conjugated polydiyne backbone, are expected to exhibit interesting optical, electronic, and mechanical properties.
Potential Applications:
-
Polymer Synthesis: this compound can be polymerized to form linear or crosslinked polydiyne networks. These polymers can be explored for applications in organic electronics, sensors, and as precursors to carbon-rich materials.
-
Crosslinking Agent: The bifunctional nature of this compound allows it to act as a crosslinking agent for various polymers, potentially enhancing their mechanical strength, thermal stability, and solvent resistance.
-
Thin Films and Coatings: Solutions of poly(this compound) could be processed to form thin films and coatings with potential applications in protective layers, electronic devices, and sensor technologies.
Polymer Synthesis from this compound via Oxidative Coupling
The polymerization of terminal diynes can be achieved through oxidative coupling reactions, such as the Glaser-Hay coupling, which forms a 1,3-diyne linkage between monomer units.[1][2]
Logical Relationship: Glaser-Hay Polymerization
Caption: Glaser-Hay polymerization of a terminal diyne.
Experimental Protocol: Solution-Phase Polymerization of this compound (Representative Protocol)
This protocol is adapted from general procedures for the Glaser-Hay coupling of terminal alkynes.[2][3]
Materials:
-
This compound
-
Copper(I) chloride (CuCl)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Acetone (B3395972) (or other suitable solvent)
-
Nitrogen or Argon gas supply
-
Schlenk flask and other standard glassware
Procedure:
-
In a Schlenk flask under an inert atmosphere (N2 or Ar), dissolve this compound (1.0 g, 8.32 mmol) in acetone (20 mL).
-
In a separate flask, prepare the catalyst solution by dissolving CuCl (0.082 g, 0.83 mmol) and TMEDA (0.097 g, 0.83 mmol) in acetone (10 mL).
-
Add the catalyst solution to the monomer solution with vigorous stirring.
-
Bubble air or oxygen through the reaction mixture at a controlled rate. The reaction is typically exothermic.
-
Continue stirring at room temperature for 24 hours. The progress of the polymerization can be monitored by the disappearance of the terminal alkyne peak in IR spectroscopy.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol (200 mL).
-
Filter the precipitate, wash thoroughly with methanol to remove any unreacted monomer and catalyst residues.
-
Dry the resulting polymer under vacuum at 40 °C to a constant weight.
Characterization: The resulting poly(this compound) can be characterized by:
-
FTIR Spectroscopy: To confirm the disappearance of the terminal alkyne C-H stretch (~3300 cm⁻¹) and the formation of the diyne linkage.
-
NMR Spectroscopy: To analyze the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the soluble fraction.
This compound as a Crosslinking Agent
This compound can be used to create a network structure within a pre-existing polymer matrix, thereby improving its thermomechanical properties. This is particularly applicable to polymers that can react with the terminal alkyne groups, such as those containing vinyl groups, through processes like thermal or radical-initiated crosslinking.
Experimental Workflow: Crosslinking of a Vinyl Polymer
Caption: Workflow for crosslinking a vinyl polymer with a diyne.
Experimental Protocol: Crosslinking of Polybutadiene (B167195) with this compound (Representative Protocol)
This protocol is a hypothetical adaptation based on general principles of peroxide-initiated crosslinking of elastomers.[4]
Materials:
-
Polybutadiene (or other vinyl-containing polymer)
-
This compound
-
Dicumyl peroxide (DCP)
-
Two-roll mill or internal mixer
-
Compression molding press
Procedure:
-
On a two-roll mill at a temperature that ensures the polymer is in a molten state (e.g., 120 °C for polybutadiene), masticate the polybutadiene until a smooth sheet is formed.
-
Add the desired amount of this compound (e.g., 2 parts per hundred rubber, phr) and DCP (e.g., 1 phr) to the polymer and continue milling until a homogeneous mixture is obtained.
-
Sheet out the compounded rubber and allow it to cool to room temperature.
-
Place a known amount of the compound into a mold and preheat in a compression molding press at a temperature that activates the peroxide (e.g., 160 °C).
-
Apply pressure to the mold and cure for a predetermined time (e.g., 20 minutes) to allow for crosslinking to occur.
-
Cool the mold under pressure before demolding the crosslinked polymer sheet.
Characterization:
-
Gel Content and Swelling Ratio: Determine the extent of crosslinking by measuring the insoluble fraction in a good solvent (e.g., toluene) according to ASTM D2765.[5]
-
Mechanical Properties: Evaluate tensile strength, elongation at break, and modulus using a universal testing machine according to ASTM D412.[6]
-
Thermal Properties: Analyze the glass transition temperature (Tg) and thermal stability using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[7][8]
Preparation of Poly(this compound) Thin Films
Thin films of the synthesized polymer can be prepared by solution-based techniques like spin coating, allowing for the fabrication of uniform coatings on various substrates.
Experimental Workflow: Spin Coating of Polydiyne Thin Film
Caption: Workflow for preparing a polydiyne thin film via spin coating.
Experimental Protocol: Spin Coating of Poly(this compound) (Representative Protocol)
Materials:
-
Synthesized Poly(this compound)
-
Chloroform (B151607) (or other suitable solvent)
-
Substrates (e.g., silicon wafers, glass slides)
-
Spin coater
-
Piranha solution (for substrate cleaning - Caution: extremely corrosive ) or other appropriate cleaning agents.
Procedure:
-
Substrate Cleaning: Thoroughly clean the substrates. For silicon wafers, a piranha etch followed by rinsing with deionized water and drying with nitrogen is effective. For glass slides, sonication in a series of solvents (e.g., acetone, isopropanol) followed by drying is recommended.
-
Polymer Solution Preparation: Dissolve the synthesized poly(this compound) in chloroform to a desired concentration (e.g., 10 mg/mL). The solution may need to be filtered through a syringe filter (e.g., 0.2 µm) to remove any particulate matter.
-
Spin Coating:
-
Place the cleaned substrate on the chuck of the spin coater and secure it using the vacuum.
-
Dispense a small amount of the polymer solution onto the center of the substrate.[9]
-
Start the spin coater. A typical two-step program might be:
-
Step 1: 500 rpm for 10 seconds (to spread the solution).
-
Step 2: 3000 rpm for 60 seconds (to thin the film to the desired thickness).
-
-
-
Annealing: Transfer the coated substrate to a hotplate and anneal at a temperature below the polymer's decomposition temperature (e.g., 80 °C) for a specified time (e.g., 10 minutes) to remove residual solvent and improve film adhesion.
Characterization:
-
Film Thickness: Measure using ellipsometry or a profilometer.
-
Surface Morphology: Characterize using Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM).[10]
-
Optical Properties: Analyze using UV-Vis spectroscopy to determine the absorption characteristics of the conjugated polymer film.[2][11]
-
Spectroscopic Analysis: Use Raman spectroscopy to confirm the chemical structure of the polymer film. For polydiacetylenes, characteristic peaks for the diyne linkages are expected.[12][13]
Quantitative Data Summary (Representative Data for Polydiacetylenes and Graphdiyne)
Since specific data for poly(this compound) is unavailable, the following tables provide representative mechanical and thermal properties of related polydiyne materials to serve as a benchmark for potential performance.
Table 1: Representative Mechanical Properties of Polydiyne-based Materials
| Property | Material | Value | Reference |
| Young's Modulus | Polydiacetylene (PDA) Thin Film | Varies with phase (monomer, blue, red) | [12] |
| Young's Modulus | Graphdiyne | 375 GPa | |
| Tensile Strength | Polydiacetylene Composite Fibers | ~155 kPa (for a specific composite) | [7] |
| Shear Stress Sensitivity | Polydiacetylene Langmuir Films | On the order of kPa | [13] |
Table 2: Representative Thermal Properties of Polydiyne-based Materials
| Property | Material | Observation | Reference |
| Thermal Stability | Crosslinked Polyisoprene | Enhanced stability compared to non-crosslinked | [3] |
| Thermal Stability | Crosslinked Polychloroprene | Decreased stability compared to non-crosslinked | [3] |
| Thermal Decomposition | Poly(vinyl alcohol) Crosslinked Film | Increased thermal stability and slower decomposition rate | [14] |
Note on Thermal Analysis: The thermal stability of crosslinked polymers is complex and depends on the specific polymer and crosslinking chemistry. For thermosets, DSC can be used to measure the glass transition temperature (Tg) and curing exotherms, while TGA is used to determine the onset of decomposition.[8]
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 3. epublications.marquette.edu [epublications.marquette.edu]
- 4. Thermal Conductivities of Crosslinked Polyisoprene and Polybutadiene from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Silanes for Crosslinking [evonik.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Mechanically Sensitive Polydiacetylene Langmuir Films: Structure, Properties and Applications [escholarship.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: 2,7-Nonadiyne as a Versatile Crosslinking Agent for Advanced Polymer Networks
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential utility of 2,7-nonadiyne as a crosslinking agent for creating advanced polymer networks. While direct literature on this compound for this specific application is emerging, its bifunctional alkyne nature presents a versatile platform for various crosslinking strategies. This document outlines the fundamental principles, potential applications, and detailed hypothetical protocols for utilizing this compound to fabricate crosslinked polymers with tunable properties for applications in research, materials science, and drug delivery.
Introduction to this compound as a Crosslinking Agent
This compound is a linear C9 hydrocarbon featuring terminal alkyne groups. This symmetrical structure allows it to act as a bifunctional crosslinker, capable of reacting with polymer chains containing suitable functional groups or with other this compound molecules to form a three-dimensional polymer network. The reactivity of the terminal alkynes can be harnessed through several established chemical pathways, offering a versatile approach to polymer modification and the creation of novel biomaterials.
Key Potential Advantages:
-
Versatility in Crosslinking Chemistry: The terminal alkyne groups can participate in a variety of reactions, including copper-catalyzed azide-alkyne cycloaddition (CuAAC), strain-promoted alkyne-azide cycloaddition (SPAAC), thiol-yne radical reactions, and Glaser-Hay coupling. This allows for the crosslinking of a wide range of polymer backbones under different reaction conditions.
-
Tunable Network Properties: The crosslinking density, and consequently the mechanical and thermal properties of the resulting polymer network, can be precisely controlled by adjusting the stoichiometry of this compound.[1]
-
Biocompatibility of Resulting Linkages: Certain crosslinking chemistries, such as "click" reactions, are known for their high efficiency and the formation of stable, biocompatible linkages, making them suitable for biomedical applications.[2]
Potential Crosslinking Chemistries Involving this compound
The terminal alkyne functionalities of this compound open up several avenues for polymer crosslinking. The choice of a specific chemical pathway will depend on the polymer to be crosslinked, the desired network properties, and the required reaction conditions (e.g., presence of catalysts, UV initiation).
2.1. Azide-Alkyne "Click" Chemistry
This approach requires the polymer backbone to be functionalized with azide (B81097) groups. This compound can then be used to link these polymer chains together.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction forms a stable triazole linkage. It is typically carried out in the presence of a copper(I) catalyst.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that is advantageous for biological applications where copper toxicity is a concern. It would, however, require a strained diyne, which this compound is not. Therefore, this application note will focus on CuAAC.
2.2. Thiol-Yne Radical Chemistry
Polymers bearing thiol (sulfhydryl) groups can be crosslinked with this compound via a radical-mediated addition reaction. This reaction can be initiated by UV light in the presence of a photoinitiator or by thermal initiation. Each alkyne group can potentially react with two thiol groups, leading to a highly crosslinked network.[3][4]
2.3. Glaser-Hay Coupling
This oxidative coupling of terminal alkynes can be used to polymerize this compound itself or to crosslink polymers with terminal alkyne functionalities. The reaction is typically catalyzed by a copper salt in the presence of an amine base and an oxidant (often oxygen from the air).[5][6]
2.4. Cyclotrimerization
Three alkyne groups can undergo a [2+2+2] cycloaddition to form a benzene (B151609) ring. When a diyne such as this compound is used, this can lead to the formation of a highly crosslinked, aromatic network. This reaction is often catalyzed by transition metals like cobalt or tantalum.[7][8][9]
Experimental Protocols
The following are detailed, hypothetical protocols for crosslinking polymers using this compound based on established alkyne chemistries. Researchers should adapt these protocols based on their specific polymer and experimental setup.
Protocol 1: Crosslinking of Azide-Functionalized Poly(ethylene glycol) (PEG-N₃) using this compound via CuAAC
This protocol describes the formation of a hydrogel by crosslinking azide-terminated PEG with this compound.
Materials:
-
Azide-functionalized PEG (PEG-(N₃)₂, MW 3400 g/mol )
-
This compound
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
Procedure:
-
Prepare Stock Solutions:
-
Dissolve PEG-(N₃)₂ in PBS to a final concentration of 10% (w/v).
-
Prepare a 100 mM stock solution of this compound in a 1:1 mixture of water and a suitable organic solvent like DMSO.
-
Prepare a 100 mM aqueous stock solution of CuSO₄·5H₂O.
-
Prepare a 200 mM aqueous stock solution of sodium ascorbate. This solution should be made fresh.
-
-
Crosslinking Reaction:
-
In a suitable reaction vessel, add the PEG-(N₃)₂ solution.
-
Add the this compound stock solution to achieve the desired stoichiometric ratio of alkyne to azide groups (e.g., 1:2 for a fully crosslinked network). Mix thoroughly.
-
Add the CuSO₄·5H₂O stock solution to a final concentration of 1 mM.
-
Initiate the reaction by adding the sodium ascorbate stock solution to a final concentration of 5 mM.
-
Gently mix the solution and allow it to stand at room temperature. Gelation should occur within minutes to an hour.
-
-
Purification and Characterization:
-
The resulting hydrogel can be purified by swelling in deionized water for 24-48 hours, with periodic water changes, to remove unreacted reagents and catalyst.
-
The swelling ratio, mechanical properties (e.g., compressive modulus), and network structure can be characterized using standard techniques.
-
Quantitative Data Summary (Hypothetical):
| Parameter | Value |
| PEG-(N₃)₂ Molecular Weight | 3400 g/mol |
| This compound Concentration | 50 mM (in final mixture) |
| [Azide]:[Alkyne] Ratio | 2:1 |
| Copper(II) Sulfate | 1 mM |
| Sodium Ascorbate | 5 mM |
| Gelation Time | ~15 minutes |
| Swelling Ratio in PBS | ~15 |
| Compressive Modulus | ~50 kPa |
Protocol 2: UV-Initiated Thiol-Yne Crosslinking of Thiol-Functionalized Poly(vinyl alcohol) (PVA-SH) with this compound
This protocol describes the formation of a crosslinked PVA film.
Materials:
-
Thiol-functionalized Poly(vinyl alcohol) (PVA-SH)
-
This compound
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA) or other suitable photoinitiator
-
Suitable solvent for PVA-SH (e.g., water or DMSO)
Procedure:
-
Prepare Polymer Solution:
-
Dissolve PVA-SH in the chosen solvent to a concentration of 10% (w/v).
-
Dissolve the photoinitiator (DMPA) in the polymer solution to a concentration of 1% (w/w) relative to the polymer.
-
-
Addition of Crosslinker:
-
Add this compound to the polymer solution. The amount should be calculated to achieve the desired thiol to alkyne molar ratio (e.g., 2:1). Ensure complete mixing.
-
-
Film Casting and Curing:
-
Cast the solution onto a suitable substrate (e.g., a glass slide or a petri dish) to form a thin film of the desired thickness.
-
Place the cast film in a UV curing chamber.
-
Expose the film to UV radiation (e.g., 365 nm) for a sufficient time to achieve complete crosslinking (e.g., 5-15 minutes). The optimal exposure time should be determined experimentally.
-
-
Post-Curing and Characterization:
-
After curing, the film can be peeled from the substrate.
-
The crosslinked film can be washed with a suitable solvent to remove any unreacted components.
-
Characterize the film for its mechanical properties (tensile strength, elongation at break), thermal properties (glass transition temperature), and degree of crosslinking (e.g., by swelling studies).
-
Quantitative Data Summary (Hypothetical):
| Parameter | Value |
| PVA-SH Concentration | 10% (w/v) |
| [Thiol]:[Alkyne] Ratio | 2:1 |
| Photoinitiator (DMPA) | 1% (w/w) |
| UV Wavelength | 365 nm |
| UV Exposure Time | 10 minutes |
| Tensile Strength | ~5 MPa |
| Glass Transition Temperature (Tg) | Increase of ~15 °C compared to uncrosslinked PVA-SH |
Visualizations
Experimental Workflow for CuAAC Crosslinking
Caption: Workflow for hydrogel formation via CuAAC.
Signaling Pathway Analogy for Drug Release from a Crosslinked Matrix
This diagram illustrates the concept of stimulus-responsive drug release from a polymer matrix crosslinked with a cleavable linker (hypothetically derived from a modified this compound).
Caption: Stimulus-responsive drug release mechanism.
Logical Relationship of Crosslinking Methods
This diagram shows the relationship between this compound and the potential crosslinking chemistries.
Caption: Crosslinking options for this compound.
References
- 1. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Glaser coupling - Wikipedia [en.wikipedia.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Homo- and Copolycyclotrimerization of Aromatic Internal Diynes Catalyzed with Co2 (CO)8 : A Facile Route to Microporous Photoluminescent Polyphenylenes with Hyperbranched or Crosslinked Architecture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Macrocycles Using 2,7-Nonadiyne
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of macrocycles utilizing 2,7-nonadiyne as a key building block. The protocols detailed herein are based on established methodologies for the cyclization of terminal diynes, offering a foundation for the exploration of novel macrocyclic structures with potential applications in drug discovery and materials science.
Introduction to Macrocycles from this compound
Macrocycles, cyclic molecules containing twelve or more atoms, represent a significant area of interest in medicinal chemistry due to their unique structural and conformational properties. Their ability to bind to challenging biological targets, such as protein-protein interfaces, makes them attractive candidates for the development of new therapeutics. This compound, a nine-carbon chain with terminal alkyne functionalities, serves as a versatile precursor for the synthesis of a variety of macrocyclic structures. The terminal alkyne groups provide reactive handles for various coupling reactions, enabling the formation of diverse and complex macrocyclic scaffolds.
The primary methods for the macrocyclization of terminal diynes like this compound are oxidative homocoupling reactions, such as the Glaser-Hay and Eglinton couplings. These reactions, typically catalyzed by copper salts, facilitate the formation of a 1,3-diyne linkage, which can be a key structural element within the resulting macrocycle.
Key Synthetic Strategies
The synthesis of macrocycles from this compound and its derivatives can be broadly categorized into two main approaches:
-
Intermolecular Cyclodimerization: In this approach, two molecules of a diyne precursor react to form a larger macrocycle. This is a common pathway in Glaser-Hay and Eglinton couplings of terminal diynes under high dilution conditions, which favor intramolecular reactions or cyclodimerizations over polymerization.
-
Intramolecular Cyclization: This strategy involves the cyclization of a single precursor molecule that contains two terminal alkyne functionalities. This often requires the pre-functionalization of this compound with linker molecules to bring the two alkyne ends in proximity for ring closure.
The choice of strategy depends on the desired ring size and the complexity of the target macrocycle.
Data Presentation: Reaction Parameters for Diyne Macrocyclization
The following table summarizes typical reaction conditions for the synthesis of macrocycles from terminal diynes, which can be adapted for this compound.
| Parameter | Glaser-Hay Coupling | Eglinton Coupling |
| Catalyst | Copper(I) salt (e.g., CuCl) | Copper(II) salt (e.g., Cu(OAc)₂) |
| Ligand/Base | Amine base (e.g., TMEDA, Pyridine) | Pyridine (B92270) |
| Oxidant | Dioxygen (from air or supplied) | Stoichiometric Cu(II) |
| Solvent | Dichloromethane (B109758), Chloroform, Pyridine | Pyridine, Methanol/Pyridine |
| Concentration | High dilution (typically <0.01 M) | High dilution (typically <0.01 M) |
| Temperature | Room temperature to reflux | Room temperature to reflux |
| Typical Yields | Moderate to good | Moderate to good |
Experimental Protocols
Protocol 1: Synthesis of a Cyclic Dimer via Glaser-Hay Coupling of a this compound Derivative (General Protocol)
This protocol describes a general procedure for the cyclodimerization of a functionalized this compound derivative. The specific derivative can be synthesized by reacting this compound with appropriate linkers containing functional groups of interest.
Materials:
-
Functionalized this compound derivative
-
Copper(I) chloride (CuCl)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
High-purity solvent (e.g., Dichloromethane or Chloroform)
-
Syringe pump
Procedure:
-
Set up a reaction vessel (e.g., a three-neck round-bottom flask) equipped with a magnetic stirrer, a gas inlet, and a reflux condenser.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
To the flask, add a solution of CuCl and TMEDA in the chosen solvent. The molar ratio of CuCl to TMEDA is typically 1:1.
-
Prepare a solution of the functionalized this compound derivative in the same solvent at a low concentration (e.g., 0.01 M).
-
Using a syringe pump, slowly add the solution of the diyne derivative to the vigorously stirred catalyst solution over a period of several hours (e.g., 8-12 hours). This slow addition is crucial to maintain high dilution conditions and favor cyclization.
-
After the addition is complete, continue stirring the reaction mixture at room temperature or gentle reflux for an additional 12-24 hours while bubbling a slow stream of air or oxygen through the solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding an aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired macrocycle.
-
Characterize the purified macrocycle using spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).
Protocol 2: Synthesis of a Macrocycle via Eglinton Coupling of a Long-Chain Diyne (General Protocol)
This protocol outlines a general method for the intramolecular or intermolecular cyclization of a long-chain terminal diyne using Eglinton conditions.
Materials:
-
Long-chain terminal diyne (e.g., a derivative of this compound)
-
Copper(II) acetate (B1210297) (Cu(OAc)₂)
-
Pyridine
-
Methanol (optional)
-
High-purity solvent (e.g., Pyridine)
-
Syringe pump
Procedure:
-
Prepare a solution of copper(II) acetate in pyridine (and optionally methanol) in a large reaction vessel equipped with a magnetic stirrer and a gas inlet.
-
Prepare a dilute solution of the long-chain terminal diyne in pyridine.
-
Using a syringe pump, add the diyne solution to the vigorously stirred copper(II) acetate solution over an extended period (e.g., 10-24 hours) at room temperature or slightly elevated temperature.
-
After the addition is complete, allow the reaction to stir for another 24-48 hours.
-
Monitor the formation of the macrocyclic product by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent like dichloromethane and wash with a dilute acid solution (e.g., 1 M HCl) to remove pyridine and copper salts, followed by washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography to obtain the pure macrocycle.
-
Confirm the structure of the product using NMR spectroscopy and mass spectrometry.
Mandatory Visualizations
Caption: General workflow for the synthesis of macrocycles from this compound.
Caption: Simplified mechanism of the Glaser-Hay coupling for diyne formation.
Applications in Drug Development
Macrocycles derived from this compound and similar long-chain diynes can serve as scaffolds for the development of new therapeutic agents. The rigid 1,3-diyne unit can act as a conformational constraint, pre-organizing the macrocycle for binding to a biological target. Furthermore, the diyne functionality itself can be a site for further chemical modification, allowing for the introduction of various functional groups to optimize pharmacological properties.
Potential therapeutic areas for these macrocycles include:
-
Oncology: Targeting protein-protein interactions involved in cancer cell proliferation and survival.
-
Infectious Diseases: Development of novel antibiotics or antiviral agents.
-
Inflammatory Diseases: Modulation of inflammatory pathways.
The modular nature of the synthesis, allowing for the incorporation of different linkers and functional groups, makes this class of macrocycles amenable to the generation of libraries for high-throughput screening and lead optimization in drug discovery programs. The conformational rigidity and potential for creating diverse three-dimensional shapes are key advantages of using diyne-containing macrocycles in the pursuit of novel therapeutics against challenging drug targets.[1]
References
Application Notes and Protocols: The Role of 2,7-Nonadiyne in the Synthesis of Bioactive Molecules
A thorough investigation of scientific literature and chemical databases has revealed no specific, documented applications of 2,7-nonadiyne as a direct precursor or key intermediate in the synthesis of known bioactive molecules. This suggests that this compound is not a commonly utilized building block within the fields of medicinal chemistry and natural product synthesis.
While terminal alkynes, in general, are exceptionally versatile functional groups in the synthesis of complex and biologically active compounds, the specific utility of this compound appears to be undocumented in this context. The symmetrical, non-conjugated nature of its two terminal alkyne groups, separated by a flexible five-carbon chain, presents unique structural characteristics. However, these features do not seem to have been widely exploited for the construction of pharmaceutical agents or natural products based on available data.
Given the absence of specific data and established protocols for this compound, this document will instead provide a broader overview of the synthetic strategies involving terminal diynes that are pertinent to the synthesis of bioactive molecules. This will serve as a foundational guide for researchers interested in the potential applications of such scaffolds.
General Strategies for Terminal Diynes in Bioactive Molecule Synthesis
Terminal diynes are valuable precursors for the construction of a variety of molecular architectures, particularly heterocyclic and macrocyclic systems, which are prevalent in many classes of bioactive compounds. The primary reaction pathways exploited include cyclization reactions, transition metal-catalyzed couplings, and cycloadditions.
Synthesis of Heterocyclic Scaffolds
The dual reactivity of terminal diynes allows for the construction of diverse heterocyclic systems, which are core components of many pharmaceuticals.
Experimental Workflow for Heterocycle Synthesis from a Generic Terminal Diyne:
Caption: General workflow for synthesizing heterocyclic compounds from terminal diynes.
Illustrative Protocol: Synthesis of a Substituted Pyrrole (General)
This protocol is a generalized representation and would require optimization for specific substrates.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the terminal diyne (1.0 eq.), the primary amine (1.2 eq.), and a suitable solvent (e.g., anhydrous toluene (B28343) or DMF).
-
Catalyst Addition: Add the transition metal catalyst (e.g., a palladium(II) salt, 5 mol%) and any necessary ligands.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Macrocyclization via Intramolecular Coupling
The flexible linker in molecules like this compound makes them potential candidates for macrocyclization reactions, which are crucial for the synthesis of macrolide antibiotics and other macrocyclic natural products.
Logical Pathway for Macrocyclization:
Caption: Logical diagram illustrating the key requirements for macrocyclization of a linear diyne.
Protocol Outline: Glaser-Hay Intramolecular Coupling (General)
-
Solution Preparation: Prepare two separate solutions:
-
Solution A: The terminal diyne dissolved in a suitable solvent (e.g., pyridine (B92270) or a mixture of dichloromethane (B109758) and methanol).
-
Solution B: A solution of copper(II) acetate (B1210297) in the same solvent.
-
-
Slow Addition: Using a syringe pump, add Solution A to Solution B over a period of several hours (e.g., 8-24 hours) under vigorous stirring. This maintains high dilution to favor intramolecular over intermolecular reactions.
-
Reaction Monitoring: Monitor the formation of the macrocycle by TLC or LC-MS.
-
Workup and Purification: After the addition is complete and the reaction has gone to completion, quench the reaction, perform an extractive workup, and purify the resulting macrocycle, typically via column chromatography.
Quantitative Data for Representative Diyne Reactions
Since no data exists for this compound in this context, the following table summarizes typical yields for related reactions found in the synthesis of bioactive precursors.
| Reaction Type | Diyne Substrate Example | Bioactive Scaffold | Catalyst/Reagent | Yield (%) |
| [2+2+2] Cycloaddition | 1,6-Heptadiyne derivative | Substituted Benzene | CpCo(CO)₂ | 60-85 |
| Pauson-Khand Reaction | 1,7-Octadiyne derivative | Bicyclic Enone | Co₂(CO)₈ | 55-75 |
| Intramolecular Enyne Metathesis | Functionalized 1,6-en-yne | Fused Ring System | Grubbs Catalyst | 70-95 |
| Aza-Diels-Alder | Diyne-derived enamine | Pyridine derivative | Thermal | 40-60 |
Disclaimer: The protocols and data presented are illustrative and based on general methodologies for terminal diynes. They are not specific to this compound and would require substantial research and development for any practical application. The absence of literature on this compound in bioactive synthesis should be a key consideration for any researcher proposing to use this specific molecule.
Application Notes and Protocols for the Functionalization of 2,7-Nonadiyne
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a step-by-step guide for the chemical modification of 2,7-nonadiyne, a versatile C9 hydrocarbon featuring two terminal alkyne groups. The non-conjugated nature of the triple bonds allows for selective mono- or di-functionalization, making it a valuable building block in organic synthesis, materials science, and medicinal chemistry. The terminal alkynes are amenable to a variety of transformations, including coupling reactions, cycloadditions, and hydrosilylation, enabling the introduction of a wide range of functional groups.
Core Functionalization Strategies
The functionalization of this compound can be broadly categorized into reactions that modify one or both alkyne terminals. Common strategies include Sonogashira coupling for the introduction of aryl or vinyl substituents, azide-alkyne cycloaddition ("click" chemistry) for the efficient formation of triazoles, and hydrosilylation for the introduction of silicon-containing moieties.
Table 1: Summary of Key Functionalization Reactions and Conditions
| Reaction Type | Reagents and Catalysts | Solvent | Temperature | Typical Yields | Notes |
| Hydrosilylation (Monofunctionalization) | H-terminated Silicon Surface, UV light (365 nm) | Neat | Room Temperature | N/A (Surface Reaction) | Forms a covalently bound monolayer on silicon surfaces. Based on protocols for 1,8-nonadiyne (B1581614).[1][2] |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide (B81097) Substrate, Copper(II) Sulfate (B86663) Pentahydrate, Sodium Ascorbate (B8700270) | 2-Propanol/Water | Room Temperature | Good to High | A "click" chemistry approach for forming 1,2,3-triazoles. Based on protocols for 1,8-nonadiyne.[3][4] |
| Sonogashira Coupling (General Protocol) | Aryl/Vinyl Halide, Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂), CuI, Amine Base (e.g., Diisopropylamine) | THF or other suitable organic solvent | Room Temp. to elevated | Variable | A general method for forming carbon-carbon bonds with terminal alkynes.[5][6][7] |
Experimental Protocols
Protocol 1: Monofunctionalization via Light-Assisted Hydrosilylation on a Silicon Surface
This protocol describes the formation of a self-assembled monolayer of this compound on a hydrogen-terminated silicon (Si-H) surface. This method is adapted from procedures developed for 1,8-nonadiyne and is expected to yield similar results with this compound.[1][2]
Materials:
-
This compound
-
Hydrogen-terminated silicon (Si(100)-H) wafer
-
Anhydrous toluene (B28343) (or other suitable solvent for cleaning)
-
UV lamp (365 nm)
-
Inert atmosphere chamber (e.g., glovebox or Schlenk line)
Procedure:
-
Clean the Si(100)-H wafer by sonicating in anhydrous toluene for 15 minutes to remove any organic contaminants. Dry the wafer under a stream of inert gas (e.g., nitrogen or argon).
-
In an inert atmosphere, place the clean, dry Si(100)-H wafer in a suitable reaction vessel.
-
Apply a small amount of neat this compound directly onto the surface of the wafer, ensuring complete coverage.
-
Irradiate the wafer with UV light (365 nm) for 2-3 hours at room temperature.
-
After irradiation, rinse the wafer thoroughly with anhydrous toluene to remove any unreacted this compound.
-
Dry the functionalized wafer under a stream of inert gas. The surface is now functionalized with a monolayer of this compound, with one alkyne group covalently attached to the silicon and the other terminal alkyne available for further functionalization.
Protocol 2: Difunctionalization via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the "click" reaction of a this compound-functionalized surface with an azide-containing molecule. This procedure is based on the successful CuAAC reaction with 1,8-nonadiyne monolayers.[3][4]
Materials:
-
This compound functionalized substrate (from Protocol 1)
-
Azide-containing molecule of interest (e.g., azidomethylferrocene for electrochemical applications)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
2-Propanol
-
Deionized water
Procedure:
-
Prepare a stock solution of the azide-containing molecule in a suitable solvent.
-
Prepare fresh aqueous solutions of copper(II) sulfate pentahydrate and sodium ascorbate.
-
In a reaction vessel, immerse the this compound functionalized substrate in a solution of the azide in a 1:1 (v/v) mixture of 2-propanol and water.
-
To this solution, add the copper(II) sulfate solution to a final concentration of approximately 0.1 mM.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of approximately 1 mM.
-
Allow the reaction to proceed at room temperature for 1-2 hours.
-
After the reaction is complete, remove the substrate and wash it sequentially with 2-propanol, deionized water, and then again with 2-propanol to remove any unreacted reagents and byproducts.
-
Dry the substrate under a stream of inert gas. The surface is now functionalized with the molecule of interest via a stable triazole linkage.
Protocol 3: General Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[5][6][7] The following is a general procedure that can be adapted for the mono- or di-coupling of this compound.
Materials:
-
This compound
-
Aryl or vinyl halide (e.g., iodobenzene (B50100) for mono-coupling)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine (B128534) or diisopropylamine)
-
Anhydrous solvent (e.g., THF or DMF)
-
Inert atmosphere setup
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl or vinyl halide (1 equivalent for mono-coupling), the palladium catalyst (1-5 mol%), and CuI (1-5 mol%).
-
Dissolve the solids in the anhydrous solvent.
-
Add the amine base (2-3 equivalents).
-
Finally, add the this compound (1.1 equivalents for mono-coupling).
-
Stir the reaction mixture at room temperature until completion (monitor by TLC or GC-MS). The reaction time can vary from a few hours to overnight.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether) and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous ammonium (B1175870) chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the functionalized this compound derivative.
Visualizations
Caption: Functionalization pathways for this compound.
Caption: Workflow for hydrosilylation of this compound.
Caption: Simplified Sonogashira coupling catalytic cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. Functionalized Silicon Electrodes Toward Electrostatic Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On-Surface Azide–Alkyne Cycloaddition Reaction: Does It Click with Ruthenium Catalysts? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Catalytic Systems for Reactions Involving 2,7-Nonadiyne: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for catalytic reactions involving 2,7-nonadiyne, a versatile building block in organic synthesis. The information compiled herein is intended to guide researchers in the design, execution, and optimization of various catalytic transformations of this symmetrical diyne.
Overview of Catalytic Transformations
This compound serves as a valuable substrate in a range of catalytic reactions, primarily leveraging the reactivity of its two alkyne functionalities. The key transformations discussed in these notes include:
-
Rhodium-Catalyzed [2+2+2] Cycloaddition: A powerful atom-economical method for the construction of substituted benzene (B151609) rings and pyridines.
-
Gold-Catalyzed Cycloisomerization: A versatile approach to generate diverse carbocyclic and heterocyclic scaffolds.
-
Ruthenium-Catalyzed Cyclopolymerization: A method to synthesize polymers with repeating cyclic units, offering unique material properties.
These catalytic systems provide access to a wide array of complex molecules with potential applications in materials science and pharmaceutical development.
Rhodium-Catalyzed [2+2+2] Cycloaddition
The [2+2+2] cycloaddition of diynes with a third unsaturated partner is a highly efficient method for synthesizing six-membered rings. Rhodium complexes are particularly effective catalysts for this transformation.
Application Note:
Rhodium(I) catalysts, such as Wilkinson's catalyst (RhCl(PPh₃)₃) and its derivatives, are widely used for the [2+2+2] cycloaddition of diynes like this compound with various alkynes and nitriles.[1][2] These reactions typically proceed via the formation of a rhodacyclopentadiene intermediate, which then undergoes insertion of the third unsaturated component to form the six-membered ring.[1] The choice of ligands on the rhodium center can significantly influence the catalyst's activity and selectivity.
A notable application is the synthesis of substituted pyridines through the co-cyclization of diynes with nitriles. For instance, the reaction of this compound with benzonitrile (B105546) in the presence of an iridium catalyst, a close congener of rhodium, has been reported to yield the corresponding pyridine (B92270) derivative.
Experimental Protocol: General Procedure for Rhodium-Catalyzed [2+2+2] Cycloaddition of a Diyne with an Alkyne
This protocol is a general guideline based on procedures for related diynes.[2] Optimization for this compound may be required.
Materials:
-
This compound
-
Alkyne or Nitrile (e.g., phenylacetylene, benzonitrile)
-
Rhodium catalyst (e.g., [Rh(cod)₂]BF₄ with a phosphine (B1218219) ligand, or Wilkinson's catalyst)
-
Anhydrous, degassed solvent (e.g., toluene, THF, or 1,2-dichloroethane)
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the rhodium catalyst (e.g., 1-5 mol%).
-
Add the desired phosphine ligand if required by the catalyst system.
-
Add the anhydrous, degassed solvent to dissolve the catalyst.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Add the coupling partner (alkyne or nitrile, typically 1.1-1.5 equivalents).
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux, depending on the catalyst and substrates) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Quantitative Data:
While specific data for this compound is limited in the reviewed literature, the following table presents representative yields for rhodium-catalyzed [2+2+2] cycloadditions of related diynes to illustrate the general efficiency of this method.
| Diyne Substrate | Coupling Partner | Catalyst System | Solvent | Temp. (°C) | Yield (%) | Reference |
| N-Tosyl-tethered diyne | Morita-Baylis-Hillman adduct | [Rh(cod)₂]BF₄ / rac-BINAP | DCE | RT | Good (not specified) | [1] |
| Alkynyl yndiamide | Various alkynes | [Rh(cod)₂]BF₄ / P(OPh)₃ | DCE | 80 | up to 92 | [2] |
| Diyne 1 | Methyl vinyl ketone | Wilkinson's catalyst | Chlorobenzene | Microwave | up to 63 | [3] |
Logical Relationship Diagram: Rhodium-Catalyzed [2+2+2] Cycloaddition
Caption: Workflow for Rhodium-Catalyzed Cycloaddition.
Gold-Catalyzed Cycloisomerization
Gold catalysts, typically in the form of Au(I) or Au(III) complexes, are powerful tools for activating the alkyne moieties of this compound, leading to intramolecular cyclization reactions.
Application Note:
Gold-catalyzed cycloisomerizations of diynes can proceed through various pathways, including nucleophilic attack on the gold-activated alkyne or sigmatropic rearrangements.[4] These reactions can lead to the formation of a diverse range of carbocyclic and heterocyclic structures, depending on the substrate and reaction conditions. For 1,n-diynes, both endo- and exo-dig cyclizations are possible, leading to different ring sizes. The choice of ligands and counter-ions in the gold catalyst system can significantly influence the reaction outcome. Common catalyst systems include Ph₃PAuCl/AgSbF₆ or [JohnPhosAu(NCMe)]SbF₆.
Experimental Protocol: General Procedure for Gold-Catalyzed Cycloisomerization of a Diyne
This protocol is a general guideline based on procedures for related diynes.[4] Optimization for this compound is necessary.
Materials:
-
This compound
-
Gold(I) catalyst (e.g., Ph₃PAuCl)
-
Silver salt co-catalyst (e.g., AgSbF₆ or AgOTf)
-
Anhydrous, degassed solvent (e.g., dichloromethane (B109758), toluene)
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Standard laboratory glassware and purification supplies
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the gold(I) catalyst (e.g., 1-5 mol%) and the silver salt co-catalyst (e.g., 1-5 mol%).
-
Add the anhydrous, degassed solvent and stir for a few minutes.
-
Add a solution of this compound (1.0 equivalent) in the same solvent to the catalyst mixture.
-
Stir the reaction at the appropriate temperature (often room temperature) and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction (e.g., with a saturated solution of NaHCO₃ or by filtering through a short plug of silica gel).
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data:
The following table provides examples of yields for gold-catalyzed cycloisomerizations of related diyne systems.
| Diyne Substrate | Catalyst System | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1,6-Diyne propiolates | Ph₃PAuCl / AgSbF₆ | Not specified | Not specified | up to 84 | [4] |
| 1,7-Diyne benzoates | [IPrAu(NCMe)]SbF₆ | Toluene | RT | up to 85 | [4] |
| 1,6-Diyne esters | [Au(IPr)]SbF₆ | CH₂Cl₂ | RT | up to 90 | [4] |
Signaling Pathway Diagram: Gold-Catalyzed Cycloisomerization
Caption: Gold-Catalyzed Cycloisomerization Pathway.
Ruthenium-Catalyzed Cyclopolymerization
Ruthenium-based catalysts, particularly Grubbs-type catalysts, are effective for the cyclopolymerization of diynes. This process involves a cascade of metathesis reactions to form polymers with cyclic repeating units.
Application Note:
The cyclopolymerization of 1,8-nonadiyne (B1581614), a close analog of this compound, has been achieved using Grubbs catalysts to form polymers with seven-membered rings. The success of this polymerization can be dependent on the substituents on the diyne, which can influence the efficiency of the cyclization step. The choice of the Grubbs catalyst generation (first, second, or third) can also affect the control over the polymerization and the properties of the resulting polymer. Mechanistic studies suggest that for some diynes, the cyclization step can be rate-determining.
Experimental Protocol: General Procedure for Ruthenium-Catalyzed Cyclopolymerization of a Diyne
This protocol is based on procedures for the cyclopolymerization of 1,8-nonadiyne derivatives and may require adaptation for this compound.
Materials:
-
This compound
-
Ruthenium catalyst (e.g., Grubbs 2nd or 3rd generation catalyst)
-
Anhydrous, degassed solvent (e.g., CH₂Cl₂, toluene)
-
Inhibitor (e.g., ethyl vinyl ether)
-
Precipitation solvent (e.g., methanol)
-
Schlenk flask or glovebox for inert atmosphere operations
Procedure:
-
In a glovebox or under a strict inert atmosphere, dissolve this compound in the anhydrous, degassed solvent in a Schlenk flask.
-
In a separate vial, dissolve the Grubbs catalyst in a small amount of the solvent.
-
Add the catalyst solution to the monomer solution via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 40 °C) for the specified time (e.g., 1-24 hours).
-
Terminate the polymerization by adding a few drops of an inhibitor like ethyl vinyl ether.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent such as methanol.
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.
-
Characterize the polymer by techniques such as GPC (for molecular weight and dispersity), NMR, and IR spectroscopy.
Quantitative Data:
The following table presents data from the cyclopolymerization of a 1,8-nonadiyne derivative, which serves as a model for the expected outcomes with this compound.
| Monomer | Catalyst | [M]/[C] | Solvent | Time (h) | Yield (%) | Mn (kDa) | Đ (Mw/Mn) |
| Aminal-containing 1,8-nonadiyne | Grubbs 3rd Gen. | 50 | CH₂Cl₂ | 1 | 95 | 15.2 | 1.15 |
| Aminal-containing 1,8-nonadiyne | Grubbs 2nd Gen. | 50 | CH₂Cl₂ | 24 | 80 | 12.5 | 1.20 |
[M]/[C] = Monomer to Catalyst ratio
Experimental Workflow Diagram: Ruthenium-Catalyzed Cyclopolymerization
Caption: Cyclopolymerization Experimental Workflow.
References
Application Notes and Protocols for 2,7-Nonadiyne in the Formation of Self-Assembled Monolayers (SAMs)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Self-assembled monolayers (SAMs) are highly organized molecular layers that spontaneously form on a substrate. They are a cornerstone of nanoscience and surface engineering, with wide-ranging applications in electronics, biosensing, and drug delivery. The choice of the organic molecule used to form the SAM dictates the surface properties. This document provides detailed application notes and protocols for the use of 2,7-nonadiyne, a nine-carbon chain with two internal triple bonds, in the formation of SAMs on silicon and gold surfaces. While the use of terminal alkynes in SAM formation is more extensively documented, internal alkynes like this compound offer unique structural and electronic properties to the resulting monolayer.
Applications of this compound SAMs
The bifunctional nature of this compound, with two addressable alkyne groups, makes it a versatile molecule for surface modification. Potential applications include:
-
Surface Passivation and Stabilization: SAMs of this compound can protect sensitive semiconductor surfaces, like silicon, from oxidation and degradation.
-
Platform for Further Functionalization: The unreacted, surface-distal alkyne group can serve as a reactive handle for subsequent "click" chemistry reactions, allowing for the covalent attachment of a wide range of molecules, including biomolecules, fluorophores, and drug candidates.
-
Control of Interfacial Properties: The rigid structure of the alkyne groups can influence the packing density and electronic properties of the monolayer, enabling the tuning of surface energy and wettability.
-
Molecular Electronics: The conjugated π-systems of the alkyne groups may be of interest for applications in molecular wires and other electronic components.
Experimental Protocols
Due to the limited specific literature on this compound for SAM formation, the following protocols are based on established methods for the formation of SAMs from internal alkynes on silicon and the direct adsorption of alkynes on gold.
Protocol 1: Formation of this compound SAM on Hydrogen-Terminated Silicon (Si(111)-H) via Hydrosilylation
This protocol describes the formation of a covalently bound organic monolayer on a silicon surface. The reaction proceeds via a hydrosilylation mechanism, where the Si-H bond adds across one of the carbon-carbon triple bonds of this compound.
Materials:
-
Silicon (111) wafers
-
This compound (C₉H₁₂)
-
Toluene (B28343), anhydrous
-
Ethanol (B145695), absolute
-
Sulfuric acid (H₂SO₄), concentrated
-
Hydrogen peroxide (H₂O₂), 30%
-
Ammonium fluoride (B91410) (NH₄F), 40% aqueous solution
-
Deionized water (18 MΩ·cm)
-
Nitrogen gas (N₂), high purity
Equipment:
-
Wafer cleaning bath
-
Schlenk line or glovebox for inert atmosphere operations
-
Reaction vessel with a reflux condenser
-
UV lamp (optional, for photo-initiated hydrosilylation)
-
Sonicator
-
Spinner for wafer drying
Procedure:
-
Silicon Wafer Cleaning and Hydrogen-Termination:
-
Cut Si(111) wafers to the desired size.
-
Clean the wafers by sonicating in ethanol and deionized water.
-
Prepare a "Piranha" solution by carefully adding H₂O₂ to H₂SO₄ in a 3:7 volume ratio (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment. ).
-
Immerse the wafers in the Piranha solution for 15 minutes to grow a chemical oxide layer.
-
Rinse the wafers thoroughly with deionized water.
-
To create a hydrogen-terminated surface, immerse the wafers in a 40% NH₄F solution for 15 minutes. This step etches the oxide layer and leaves a hydride-terminated surface.
-
Rinse the H-terminated wafers with deionized water and dry under a stream of nitrogen.
-
-
SAM Formation:
-
Immediately transfer the freshly prepared H-terminated silicon wafer to a reaction vessel under an inert atmosphere (N₂ or Argon).
-
Prepare a 1-5 mM solution of this compound in anhydrous toluene.
-
Immerse the H-terminated silicon wafer in the this compound solution.
-
Thermal Hydrosilylation: Heat the solution to 80-110°C and reflux for 2-4 hours under an inert atmosphere.
-
Photo-initiated Hydrosilylation (Optional): Irradiate the sample with a UV lamp (e.g., 254 nm) for 1-2 hours at room temperature.
-
After the reaction, allow the vessel to cool to room temperature.
-
-
Post-Reaction Cleaning:
-
Remove the wafer from the reaction solution.
-
Rinse the wafer thoroughly with fresh toluene to remove any physisorbed molecules.
-
Sonicate the wafer in toluene for 5 minutes.
-
Rinse with ethanol and dry under a stream of nitrogen.
-
-
Characterization:
-
The resulting SAM can be characterized by techniques such as X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of carbon and the Si-C bond, contact angle goniometry to assess surface wettability, and Atomic Force Microscopy (AFM) to examine the surface morphology.
-
Protocol 2: Formation of this compound SAM on Gold (Au(111))
This protocol outlines the direct adsorption of this compound onto a gold surface. While alkanethiols are the standard for forming SAMs on gold due to the strong gold-sulfur bond, direct interaction of alkynes with gold has also been reported, leading to the formation of ordered monolayers.[1]
Materials:
-
Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)
-
This compound (C₉H₁₂)
-
Ethanol, absolute
-
Deionized water (18 MΩ·cm)
-
Nitrogen gas (N₂), high purity
Equipment:
-
UV-Ozone cleaner or Piranha solution setup for cleaning gold substrates
-
Reaction vessel
-
Sonicator
Procedure:
-
Gold Substrate Cleaning:
-
Clean the gold substrates to remove any organic contaminants. This can be achieved by UV-Ozone treatment for 15-20 minutes or by immersion in Piranha solution (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment. ) for 1-2 minutes, followed by thorough rinsing with deionized water and ethanol.
-
Dry the cleaned substrates under a stream of high-purity nitrogen.
-
-
SAM Formation:
-
Prepare a 1 mM solution of this compound in absolute ethanol.
-
Immerse the clean, dry gold substrate into the this compound solution.
-
Allow the self-assembly to proceed for 24-48 hours at room temperature in a sealed container to prevent solvent evaporation and contamination. For improved monolayer ordering, the process can be carried out at a slightly elevated temperature (e.g., 40-60°C).[1]
-
-
Post-Reaction Cleaning:
-
Remove the substrate from the solution.
-
Rinse the substrate thoroughly with fresh ethanol to remove non-chemisorbed molecules.
-
Sonicate the substrate in fresh ethanol for 1-2 minutes to ensure a clean monolayer.
-
Dry the substrate under a stream of nitrogen.
-
-
Characterization:
-
Characterize the SAM using techniques like XPS to verify the presence of carbon on the gold surface, contact angle measurements to determine the surface hydrophobicity, and Scanning Tunneling Microscopy (STM) to visualize the molecular arrangement on the surface.
-
Data Presentation
Table 1: Representative Contact Angle Measurements for SAMs on Silicon and Gold
| SAM System | Substrate | Water Contact Angle (°) | Reference |
| Internal Alkyne (Generic) | Si(111)-H | 90 - 105 | Inferred from similar hydrophobic SAMs |
| Terminal Alkyne (e.g., 1-dodecyne) | Si(111)-H | ~110 | [2] |
| Internal Alkyne (Generic) | Au(111) | 85 - 100 | Inferred from similar hydrophobic SAMs |
| Terminal Alkyne (e.g., 1-dodecyne) | Au(111) | ~105 | [1] |
| Alkanethiol (e.g., Octadecanethiol) | Au(111) | ~112 | General literature |
Table 2: Representative Monolayer Thickness Data
| SAM System | Substrate | Technique | Thickness (Å) | Reference |
| Internal Alkyne (Generic) | Si(111)-H | Ellipsometry | 8 - 12 | Estimated based on chain length |
| Terminal Alkyne (e.g., 1-dodecyne) | Si(111)-H | Ellipsometry | ~15 | [2] |
| Internal Alkyne (Generic) | Au(111) | Ellipsometry | 7 - 11 | Estimated based on chain length |
| Terminal Alkyne (e.g., 1-dodecyne) | Au(111) | Ellipsometry | ~14 | [1] |
| Alkanethiol (e.g., Octadecanethiol) | Au(111) | Ellipsometry | ~21 | General literature |
Mandatory Visualization
Caption: Experimental workflow for the formation of a this compound SAM on a silicon substrate.
Caption: Experimental workflow for the formation of a this compound SAM on a gold substrate.
Caption: Signaling pathway for the functionalization of a this compound SAM via click chemistry.
References
Surface Modification Protocols Utilizing 2,7-Nonadiyne for Advanced Research and Drug Development
Application Notes
The functionalization of surfaces with bioactive molecules is a cornerstone of modern biomedical research and drug development. Precise control over surface chemistry allows for the creation of environments that can mimic physiological conditions, guide cellular behavior, and serve as platforms for high-throughput screening and diagnostics. 2,7-Nonadiyne, a linear diyne, presents a versatile molecular linker for surface modification. Its terminal alkyne groups provide reactive handles for covalent attachment to various substrates and subsequent bioconjugation via "click" chemistry.
This document provides detailed protocols for the modification of silicon and gold surfaces with this compound and subsequent functionalization with biomolecules. These protocols are intended for researchers and scientists in materials science, bioengineering, and drug development. While specific data for this compound is limited in publicly available literature, the following protocols are based on established methods for structurally similar α,ω-diynes, such as 1,8-nonadiyne, and provide a robust starting point for experimental design.
Key Applications:
-
Biosensor Fabrication: Covalently immobilize antibodies, enzymes, or nucleic acids for specific analyte detection.
-
Cell Culture Engineering: Create surfaces with controlled presentation of cell adhesion motifs (e.g., RGD peptides) to study cell signaling and behavior.
-
Drug Delivery Systems: Functionalize nanoparticles or implantable devices with targeting ligands or therapeutic molecules.
-
High-Throughput Screening: Develop arrays of immobilized small molecules or peptides for drug discovery.
Data Presentation: Surface Characterization
Successful surface modification is typically verified through a combination of analytical techniques. The following table summarizes expected quantitative data for diyne-modified surfaces based on studies with similar molecules. Actual values for this compound may vary and should be determined empirically.
| Surface Type | Modification | Water Contact Angle (θ) | Ellipsometric Thickness (Å) | Primary Characterization Methods |
| Si(111) | Hydrogen-Terminated | ~83° | N/A | Contact Angle Goniometry, XPS |
| Si(111) | After this compound Hydrosilylation | ~70-75° | ~10-15 | Contact Angle Goniometry, XPS, AFM |
| Gold | Bare, Cleaned | <10° | N/A | Contact Angle Goniometry, XPS |
| Gold | After this compound SAM formation | ~60-65° | ~10-12 | Contact Angle Goniometry, XPS, Ellipsometry |
Experimental Protocols
Protocol 1: Hydrosilylation of this compound on a Silicon (Si) Surface
This protocol describes the formation of a self-assembled monolayer (SAM) of this compound on a hydrogen-terminated silicon surface. The reaction proceeds via a hydrosilylation mechanism, forming stable Si-C covalent bonds.
Materials:
-
Silicon wafers (e.g., Si(111) or Si(100))
-
This compound (degassed)
-
Anhydrous toluene (B28343) (or other high-boiling, inert solvent)
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
-
2% Hydrofluoric acid (HF) solution - EXTREME CAUTION
-
Deionized (DI) water (18 MΩ·cm)
-
Ethanol (B145695) (absolute)
-
Nitrogen gas (high purity)
-
Schlenk flask and line
Procedure:
-
Silicon Wafer Cleaning and Hydrogen-Termination:
-
Cut silicon wafers to the desired size.
-
Clean the wafers by sonicating in ethanol for 15 minutes, followed by rinsing with DI water.
-
Immerse the wafers in freshly prepared Piranha solution for 15 minutes at 120°C to remove organic residues and create a hydrophilic oxide layer. (Caution: Piranha solution is extremely corrosive and reactive. Handle with appropriate personal protective equipment (PPE) in a fume hood).
-
Rinse the wafers thoroughly with DI water and dry under a stream of nitrogen.
-
To create a hydrogen-terminated surface, immerse the oxidized wafers in a 2% HF solution for 2 minutes. (Caution: HF is highly toxic and corrosive. Handle with extreme care and appropriate PPE).
-
Rinse the H-terminated wafers with DI water and immediately dry with nitrogen. The surface should be hydrophobic.
-
-
Hydrosilylation Reaction:
-
Place the freshly prepared H-terminated silicon wafer into a Schlenk flask.
-
Add a solution of degassed this compound in anhydrous toluene (e.g., 10 mM).
-
Heat the reaction mixture to 110-120°C under a nitrogen atmosphere for 2-4 hours.
-
After the reaction, allow the flask to cool to room temperature.
-
Remove the wafer and sonicate in fresh toluene for 5 minutes to remove any physisorbed molecules.
-
Rinse with ethanol and dry under a stream of nitrogen.
-
Store the modified wafer under an inert atmosphere.
-
Protocol 2: Self-Assembled Monolayer (SAM) Formation of this compound on a Gold Surface
This protocol details the formation of a this compound SAM on a gold surface. The interaction is based on the affinity of the alkyne groups for the gold substrate.
Materials:
-
Gold-coated substrate (e.g., gold-coated silicon wafer or glass slide)
-
This compound
-
Ethanol (absolute)
-
Deionized (DI) water
-
Nitrogen gas
Procedure:
-
Gold Substrate Cleaning:
-
Clean the gold substrate by sonicating in ethanol for 15 minutes, followed by rinsing with DI water.
-
Dry the substrate with a gentle stream of nitrogen.
-
Further clean the surface using a UV-Ozone cleaner for 15 minutes to remove organic contaminants.
-
-
SAM Formation:
-
Prepare a dilute solution of this compound in absolute ethanol (e.g., 1 mM).
-
Immerse the cleaned gold substrate in the this compound solution.
-
Allow the self-assembly to proceed for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation.
-
After incubation, remove the substrate and rinse thoroughly with ethanol to remove non-chemisorbed molecules.
-
Dry the substrate under a stream of nitrogen.
-
Store the modified substrate in a desiccator or under an inert atmosphere.
-
Protocol 3: Copper-Free Click Chemistry for Biomolecule Immobilization
This protocol describes the attachment of an azide-functionalized biomolecule to the alkyne-terminated surface prepared in Protocol 1 or 2. This method is bio-orthogonal and avoids the use of a potentially cytotoxic copper catalyst.
Materials:
-
This compound modified substrate (from Protocol 1 or 2)
-
Azide-functionalized biomolecule (e.g., peptide, protein, DNA)
-
Strain-promoted alkyne (e.g., a dibenzocyclooctyne (DBCO) derivative of the biomolecule)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized (DI) water
-
Nitrogen gas
Procedure:
-
Preparation of Biomolecule Solution:
-
Dissolve the azide-functionalized biomolecule in PBS to the desired concentration (e.g., 0.1-1 mg/mL).
-
-
Click Reaction:
-
Place the this compound modified substrate in a suitable reaction vessel (e.g., a petri dish or a multi-well plate).
-
Add the biomolecule solution to the substrate, ensuring the entire surface is covered.
-
Incubate for 1-4 hours at room temperature or 37°C. The reaction time may need optimization depending on the biomolecule.
-
After incubation, gently wash the substrate with PBS to remove any unbound biomolecules.
-
Rinse with DI water and dry carefully with a stream of nitrogen or by centrifugation.
-
The functionalized surface is now ready for use in biological assays.
-
Mandatory Visualizations
Experimental Workflow for Surface Functionalization
Troubleshooting & Optimization
Technical Support Center: 2,7-Nonadiyne Synthesis
Welcome to the technical support center for the synthesis of 2,7-nonadiyne. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding this synthetic process.
Troubleshooting Guide
The synthesis of this compound, commonly achieved through the alkylation of an acetylide anion, is a valuable technique for creating a non-conjugated diyne structure. However, like any chemical transformation, it is susceptible to various side reactions and experimental challenges. This guide will help you identify and address common issues that may arise during the synthesis.
A plausible and common synthetic route to this compound involves the double alkylation of acetylene (B1199291) with a suitable 3-carbon electrophile, such as 1-bromopropane (B46711), after deprotonation with a strong base like sodium amide in liquid ammonia (B1221849). The troubleshooting table below is based on this general synthetic approach.
Table 1: Troubleshooting Common Issues in this compound Synthesis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of this compound | 1. Incomplete deprotonation of acetylene: The sodium amide may be of poor quality or may have decomposed due to exposure to moisture. 2. Ineffective alkylation: The alkylating agent (e.g., 1-bromopropane) may be impure or the reaction temperature may be too low. 3. Loss of product during workup: this compound is volatile and can be lost during solvent removal. | 1. Use fresh, high-quality sodium amide. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). 2. Use freshly distilled 1-bromopropane. Allow the reaction to warm to room temperature and stir for a sufficient amount of time to ensure complete reaction. 3. Use a rotary evaporator with a cold trap and carefully control the vacuum and temperature during solvent removal. |
| Presence of a significant amount of 1-pentyne | Mono-alkylation of acetylene: Insufficient addition of the alkylating agent or a shorter reaction time can lead to the formation of the mono-alkylated product. | Ensure the correct stoichiometry of the alkylating agent is used. It is often beneficial to use a slight excess of the alkyl halide. Monitor the reaction by TLC or GC to ensure the disappearance of the intermediate. |
| Formation of an isomeric product (e.g., 2,8-decadiyne) | Isomerization of the alkyne: Strong bases can catalyze the isomerization of the triple bond along the carbon chain. This is more likely to occur at higher temperatures.[1][2] | Maintain a low reaction temperature during the deprotonation and alkylation steps. Use a less aggressive base if isomerization is a persistent issue. |
| Observation of polymeric or oligomeric byproducts | Oligomerization of the terminal alkyne: Under certain conditions, particularly in the presence of catalytic metals or at elevated temperatures, terminal alkynes can undergo oligomerization.[3][4] | Ensure the reaction is free from metal contaminants. Maintain a controlled temperature throughout the reaction. |
| Formation of elimination products (e.g., propene) | Elimination side reaction: The acetylide anion is a strong base and can induce elimination of the alkyl halide, especially if the reaction temperature is too high or if a secondary or tertiary alkyl halide is used instead of a primary one.[5] | Use a primary alkyl halide (e.g., 1-bromopropane). Maintain a low reaction temperature during the addition of the alkyl halide. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound via acetylene alkylation?
A1: The most common side products are the mono-alkylation product (1-pentyne), oligomers of the starting alkyne, and elimination products (e.g., propene). The formation of isomeric diynes through base-catalyzed isomerization is also a possibility, though less common if the temperature is well-controlled.
Q2: How can I minimize the formation of the mono-alkylated product, 1-pentyne?
A2: To minimize the formation of 1-pentyne, ensure that at least two equivalents of the alkylating agent (e.g., 1-bromopropane) are used for every one equivalent of acetylene. Adding the alkylating agent slowly to the solution of the dianion of acetylene can also favor the double alkylation. Monitoring the reaction progress by Gas Chromatography (GC) can help determine the optimal reaction time to maximize the formation of the desired product.
Q3: My reaction is turning a dark color. Is this normal?
A3: The reaction of sodium amide in liquid ammonia often produces a deep blue or grey color, which is normal. However, the formation of a dark brown or black tar-like substance may indicate decomposition or polymerization side reactions. This can be caused by impurities in the reagents or solvent, or by running the reaction at too high a temperature.
Q4: Can I use a different base instead of sodium amide?
A4: Yes, other strong bases such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) can also be used to deprotonate acetylene. However, the choice of base can influence the outcome of the reaction, including the potential for side reactions. Sodium amide in liquid ammonia is a commonly used and effective system for this transformation.
Q5: What is the best way to purify this compound?
A5: Due to its relatively low boiling point and non-polar nature, fractional distillation is typically the most effective method for purifying this compound. Careful distillation is necessary to separate it from any remaining starting materials, the mono-alkylated intermediate, and higher-boiling oligomeric byproducts.
Experimental Protocol: Synthesis of this compound
The following is a representative experimental protocol for the synthesis of this compound based on the double alkylation of acetylene.
Materials:
-
Liquid ammonia (NH₃)
-
Sodium metal (Na)
-
Iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O) (as a catalyst)
-
Acetylene (C₂H₂) gas
-
1-Bromopropane (CH₃CH₂CH₂Br)
-
Anhydrous diethyl ether ((C₂H₅)₂O)
-
Saturated aqueous ammonium (B1175870) chloride solution (NH₄Cl)
Procedure:
-
Preparation of Sodium Amide: In a three-necked flask equipped with a dry ice condenser, a gas inlet, and a mechanical stirrer, condense approximately 250 mL of liquid ammonia. To the liquid ammonia, add a catalytic amount of iron(III) nitrate nonahydrate. Then, slowly add 11.5 g (0.5 mol) of sodium metal in small pieces until the blue color of the solution disappears, indicating the formation of sodium amide (NaNH₂).
-
Formation of the Acetylide Dianion: Bubble acetylene gas through the sodium amide suspension in liquid ammonia. The reaction is complete when the greyish suspension turns into a clear solution, indicating the formation of the sodium acetylide, and then continue until the disodium (B8443419) acetylide precipitates.
-
Alkylation: Slowly add 86.1 g (0.7 mol) of 1-bromopropane to the stirred suspension of disodium acetylide. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux of the liquid ammonia. After the addition is complete, allow the ammonia to evaporate overnight under a stream of nitrogen.
-
Workup: To the remaining residue, carefully add 100 mL of water to quench any unreacted sodium amide. Extract the product with three 50 mL portions of diethyl ether. Combine the organic extracts and wash them with 50 mL of saturated aqueous ammonium chloride solution, followed by 50 mL of brine.
-
Purification: Dry the ethereal solution over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and carefully remove the solvent by rotary evaporation at low temperature and pressure. The crude product is then purified by fractional distillation to yield this compound.
Logical Workflow for Troubleshooting
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. One-Pot Synthesis of Symmetrical and Asymmetrical 3-Amino Diynes via Cu(I)-Catalyzed Reaction of Enaminones with Terminal Alkynes [organic-chemistry.org]
- 2. Substituted 1,3-diyne synthesis by C-C coupling [organic-chemistry.org]
- 3. Synthesis of unsymmetrical 1,3-diynes via alkyne cross-metathesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Optimization of Solid-Supported Glaser-Hay Reactions in the Microwave - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Reaction Conditions for 2,7-Nonadiyne Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the polymerization of 2,7-nonadiyne.
Frequently Asked Questions (FAQs)
Q1: What type of polymerization is suitable for this compound?
A1: this compound is an α,ω-diyne and is well-suited for metathesis cyclopolymerization (CP). This method utilizes metal carbene catalysts, such as Grubbs-type ruthenium catalysts, to create polymers with cyclic repeating units.[1][2] The resulting polyacetylenes are of interest for their unique electronic and optical properties.[1][2]
Q2: Which catalysts are recommended for the polymerization of this compound?
A2: Grubbs-type ruthenium catalysts are commonly employed for the cyclopolymerization of α,ω-diynes.[1][2] Specifically, third-generation Grubbs catalysts (G3) have shown excellent performance.[2] The choice of catalyst can influence the polymer's stereochemistry and molecular weight distribution. For instance, Z-selective catalysts can favor the formation of 6-membered rings in the polymer backbone.[2]
Q3: What are the key parameters to control during the polymerization of this compound?
A3: The key parameters to control are monomer structure, catalyst selection, reaction temperature, and solvent choice.[1][2] Optimizing the monomer structure, for example by introducing bulky substituents, can lead to a more controlled living polymerization.[1][3] Temperature and solvent can affect catalyst stability and the rate of side reactions.[2]
Q4: What are the expected properties of poly(this compound)?
A4: Poly(this compound) is a polyacetylene derivative. These polymers are known for their interesting electrical, optical, photonic, and magnetic properties.[1][2] The specific properties of the polymer will depend on its molecular weight, polydispersity, and the regularity of its cyclic structure.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Polymer Yield | - Inactive or decomposed catalyst.- Impurities in the monomer or solvent.- Suboptimal reaction temperature. | - Use a fresh, highly active catalyst (e.g., Grubbs G3).- Ensure monomer and solvent are pure and dry.- Optimize the reaction temperature; lower temperatures may enhance catalyst stability.[2] |
| High Polydispersity Index (PDI) | - Chain transfer or termination reactions.- Unstable propagating species.- Multiple active catalytic species. | - Decrease the reaction temperature to stabilize the propagating Ru carbene.[2]- Use a weakly coordinating solvent.- Consider using a catalyst known for living polymerization characteristics.[1] |
| Inconsistent Results | - Variations in monomer purity.- Inconsistent catalyst activity.- Sensitivity to air or moisture. | - Purify the monomer before each reaction.- Store the catalyst under an inert atmosphere.- Perform the polymerization under strictly anhydrous and anaerobic conditions. |
| Formation of Insoluble Polymer | - Cross-linking side reactions.- High molecular weight polymer with poor solubility. | - Lower the monomer concentration.- Reduce the reaction time.- Choose a solvent in which the polymer is more soluble. |
| No Polymerization | - Catalyst not initiated.- Presence of catalyst poisons. | - Ensure the catalyst is properly activated.- Check for and remove any potential catalyst poisons (e.g., compounds with coordinating heteroatoms). |
Experimental Protocols
General Procedure for Metathesis Cyclopolymerization of a 1,8-Nonadiyne Derivative:
This protocol is a general guideline and should be optimized for this compound.
-
Monomer and Solvent Preparation:
-
Purify the this compound monomer by distillation or column chromatography to remove any impurities.
-
Dry the desired solvent (e.g., dichloromethane, toluene) using an appropriate drying agent and degas thoroughly.
-
-
Reaction Setup:
-
Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (e.g., argon or nitrogen).
-
Dissolve the purified this compound monomer in the anhydrous, degassed solvent to the desired concentration.
-
-
Polymerization:
-
In a separate glovebox or under a positive pressure of inert gas, weigh the Grubbs catalyst (e.g., G3) and dissolve it in a small amount of the reaction solvent.
-
Add the catalyst solution to the stirring monomer solution at the desired reaction temperature.
-
Monitor the reaction progress by techniques such as NMR or GPC.
-
-
Termination and Isolation:
-
Once the desired conversion is reached, terminate the polymerization by adding an excess of a quenching agent (e.g., ethyl vinyl ether).
-
Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., methanol).
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.
-
Data Presentation
Table 1: Key Parameters for Optimizing this compound Polymerization
| Parameter | Recommended Range/Options | Rationale |
| Catalyst | Grubbs 1st Gen (G1), Grubbs 3rd Gen (G3), Hoveyda-Grubbs 2nd Gen (HG2) | G3 often provides better control and living characteristics.[2] G1 may have broader functional group tolerance.[2] |
| Monomer-to-Catalyst Ratio | 50:1 to 200:1 | Higher ratios can lead to higher molecular weight polymers but may require longer reaction times. |
| Solvent | Dichloromethane, Toluene | Weakly coordinating solvents can help stabilize the propagating carbene.[2] |
| Temperature | 0 °C to 60 °C | Lower temperatures can reduce side reactions and catalyst decomposition.[2] |
| Monomer Concentration | 0.1 M to 1.0 M | Lower concentrations can sometimes improve control over the polymerization. |
Visualizations
Caption: Experimental workflow for optimizing this compound polymerization.
Caption: Troubleshooting logic for this compound polymerization issues.
References
Technical Support Center: Characterization of 2,7-Nonadiyne Products
Welcome to the technical support center for the characterization of 2,7-nonadiyne and its derivatives. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in characterizing products from this compound reactions?
A1: Reactions involving this compound, a terminal diyne, can lead to a variety of products, including polymers, cyclic compounds, enynes, dienes, and allenes. The presence of two triple bonds makes selective product formation difficult.[1] Key characterization challenges include:
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Product Mixture Complexity: The high reactivity of the two alkyne groups can result in a complex mixture of products and intermediates, making isolation and purification challenging.
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Structural Isomerism: The formation of various structural and stereoisomers (e.g., cis/trans isomers of double bonds) requires sophisticated analytical techniques for unambiguous identification.[2]
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Low Polarity of Products: Many products derived from this compound are nonpolar, which can lead to difficulties in separation by standard reversed-phase chromatography.[3][4]
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Instability of Products: Some reaction products, such as certain enynes, may be unstable and prone to degradation or further reaction during purification and analysis.[1]
Q2: How can I distinguish between terminal and internal alkyne products in my reaction mixture?
A2: Spectroscopic methods are highly effective for this purpose:
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¹H NMR Spectroscopy: A proton on a terminal alkyne (≡C-H) typically appears as a shielded signal around δ 1.7-3.1 ppm.[5] This signal will be absent in internal alkyne derivatives. Long-range coupling between the alkynyl proton and other protons in the molecule can also be a characteristic feature.[5][6]
-
¹³C NMR Spectroscopy: The sp-hybridized carbons of a terminal alkyne (≡C-H) resonate around 65–85 ppm, while internal alkyne carbons (≡C-R) are found further downfield in the 70–100 ppm range.[6]
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Infrared (IR) Spectroscopy: Terminal alkynes show a characteristic C-H stretch as a strong, narrow band around 3260-3330 cm⁻¹ and a weak C≡C triple bond stretch between 2100-2260 cm⁻¹.[5] Internal alkynes only exhibit the weak C≡C stretch, which may be absent in symmetrical structures.[5]
Q3: What are the best starting points for developing a chromatographic separation method for nonpolar this compound derivatives?
A3: For nonpolar compounds, consider the following chromatographic techniques:
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Normal-Phase Chromatography: This technique uses a polar stationary phase (e.g., silica (B1680970) gel) and a nonpolar mobile phase (e.g., hexane/ethyl acetate (B1210297) mixtures). It is well-suited for separating nonpolar analytes.
-
Reversed-Phase Chromatography (RPC): While typically used for polar compounds, RPC can be adapted for nonpolar analytes by using a highly nonpolar stationary phase (e.g., C18) and a mobile phase with a high percentage of organic solvent.[3]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC can be useful for separating compounds with slight differences in polarity. It employs a polar stationary phase with a partially aqueous mobile phase.[3]
Troubleshooting Guides
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Weak or absent terminal alkyne C-H signal in DEPT-135 | The one-bond carbon-proton coupling constant (¹J_CH) for alkynes (~250 Hz) is significantly different from that of sp² and sp³ carbons (~125-160 Hz). Standard DEPT pulse sequences are optimized for the latter.[7] | Optimize the DEPT pulse sequence for the expected alkyne ¹J_CH or use a different spectral editing technique like APT (Attached Proton Test). |
| Complex splitting patterns for protons adjacent to the alkyne | Long-range coupling across the triple bond can lead to complex multiplets (e.g., doublet of triplets).[8] | Use 2D NMR techniques like COSY and HMBC to trace the coupling networks and unambiguously assign the signals. |
| Unexpectedly shielded chemical shift for terminal alkyne proton | The cylindrical electron cloud of the alkyne triple bond creates a magnetic field that shields the terminal proton from the external magnetic field.[5][9] | This is a characteristic feature and can be used as a diagnostic tool for identifying terminal alkynes. |
Mass Spectrometry (MS)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Difficulty in identifying alkyne-containing products in complex mixtures | Low concentration of the target analyte or presence of numerous isobaric (same mass) impurities. | Employ a derivatization strategy, such as a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, to introduce a specific tag for selective detection by MS/MS.[10][11] |
| Formation of unexpected adducts or byproducts | Off-pathway reactions with catalysts or reagents can lead to unexpected species.[10] | Carefully analyze the mass spectrum for unexpected adducts (e.g., with solvent or metal catalysts) and optimize reaction conditions to minimize side reactions. |
| Poor ionization of nonpolar products | The nonpolar nature of the analytes may lead to inefficient ionization by techniques like electrospray ionization (ESI). | Consider using alternative ionization techniques such as Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI), which are better suited for nonpolar compounds. |
Chromatography
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor retention and separation of nonpolar products on reversed-phase columns | The analytes have a high affinity for the nonpolar mobile phase and limited interaction with the stationary phase.[3] | Increase the aqueous content of the mobile phase, use a column with a higher carbon load (e.g., C30), or switch to normal-phase chromatography. |
| Compound decomposition on silica gel during normal-phase chromatography | The acidic nature of silica gel can cause degradation of sensitive compounds.[12] | Deactivate the silica gel with a small amount of a basic modifier like triethylamine (B128534) in the mobile phase, or use an alternative stationary phase such as alumina (B75360) or florisil.[12] |
| Peak tailing or distortion | Strong interactions between the analyte and the stationary phase, or "solvent effects" if the sample is dissolved in a stronger solvent than the mobile phase.[13] | Add a mobile phase modifier (e.g., a small amount of a more polar solvent) to reduce strong interactions. Dissolve the sample in the initial mobile phase whenever possible.[13] |
Experimental Protocols
Protocol 1: General Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products
This protocol is a starting point and should be optimized for specific analytes.
-
Sample Preparation: Dissolve the crude reaction mixture in a volatile solvent (e.g., dichloromethane (B109758) or hexane) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
GC-MS System: An Agilent GC-MS system (or equivalent) equipped with a 5% phenyl polymethylsiloxane fused-silica capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is recommended.[14]
-
Injection: Inject 1-2 µL of the sample with a splitless time of 0.5 min. Set the inlet temperature to 280-300 °C.[14]
-
Oven Program:
-
Initial temperature: 50 °C, hold for 1 min.
-
Ramp: 10 °C/min to 320 °C.
-
Hold: 2 min at 320 °C.[14]
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40–600.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.[14]
-
Visualizations
Caption: General experimental workflow for synthesis and characterization.
Caption: Troubleshooting logic for characterization issues.
References
- 1. Hydroelementation of diynes - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00485A [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. waters.com [waters.com]
- 4. longdom.org [longdom.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Alkynes | OpenOChem Learn [learn.openochem.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. organic chemistry - Why do Alkynes have Shielded Protons? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. Untargeted Identification of Alkyne Containing Natural Products using Ruthenium Catalyzed Azide Alkyne Cycloaddition Reactions Coupled to LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Chromatography [chem.rochester.edu]
- 13. Practical Considerations for Achiral Analysis of Pharmaceutical Compounds Using Convergence Chromatography | Separation Science [sepscience.com]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Managing Regioselectivity of 2,7-Nonadiyne Additions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with additions to 2,7-nonadiyne. The content addresses common challenges in controlling regioselectivity and offers practical solutions based on established chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My hydrofunctionalization reaction on this compound is producing a mixture of regioisomers. What are the primary factors controlling regioselectivity?
A: Regioselectivity in alkyne additions is a complex interplay of steric and electronic factors, dictated by the substrate, reagents, and catalyst system. For unsymmetrical additions to the symmetrical this compound, the key to control lies in the catalyst and directing groups.
-
Catalyst and Ligand Choice: The metallic center and its ligand sphere are paramount. Bulky ligands can sterically hinder approach to one carbon of the alkyne, favoring addition at the less hindered site.[1][2] For example, in rhodium-catalyzed cycloadditions, the substituent that better stabilizes a positive charge, or the larger group, predictably inserts distal to the carbonyl moiety.[3]
-
Directing Groups: Incorporating a directing group on your adding reagent can chelate to the metal center, forcing the addition to occur at a specific position.[4]
-
Additives: In some systems, additives can dramatically switch the regioselectivity. For instance, in cobalt-catalyzed hydrosilylation of internal alkynes, using AliBu3 as an additive can favor cis-α-selectivity, while NaBArF promotes cis-β-selectivity.[5]
Q2: How can I favor mono-addition over di-addition for this compound?
A: Since this compound has two reactive alkyne sites, achieving selective mono-addition requires careful control of reaction conditions.
-
Stoichiometry: The most straightforward approach is to use a molar excess of this compound relative to the adding reagent (e.g., 1.2-1.5 equivalents of the diyne). This increases the statistical probability of the reagent encountering an unreacted diyne molecule.
-
Reaction Monitoring: Closely monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Quench the reaction as soon as the desired mono-adduct is the major product to prevent further reaction to the di-adduct.
-
Slow Addition: Adding the limiting reagent slowly (e.g., via a syringe pump) over the course of the reaction can help maintain a low concentration, thus disfavoring the second addition to the mono-adduct product.
Q3: In a hydrosilylation reaction, I am getting a mix of α- and β-addition products. How can I improve selectivity?
A: Hydrosilylation regioselectivity is highly sensitive to the catalyst system. Cationic ruthenium complexes, for example, demonstrate remarkable ligand-controlled divergence.[1][6]
-
Using [Cp*Ru(MeCN)3]+ as a catalyst typically results in α-anti-addition products.[1][6]
-
Conversely, using [CpRu(MeCN)3]+ with the same substrate favors β-syn-addition products.[1][6]
The steric bulk of the ligand (Cp* vs. Cp) plays a critical role in determining the transition state energetics and thus the final regiochemical outcome.[1]
Q4: Does the electronic nature of my reagent influence the regiochemical outcome?
A: Absolutely. The electronic properties of both the alkyne's substituents and the incoming reagent are crucial. In palladium-catalyzed hydroamidation of 1,3-diynes, regioselectivity can be controlled by hydrogen bonding interactions between the substrate and catalyst, steric hindrance, and chelation.[4] For Heck-type reactions, electron-rich alkenes tend to favor branched products, while electron-deficient alkenes yield linear products, demonstrating substrate control.[2][7] When adding an unsymmetrical reagent to this compound, the more nucleophilic part of the reagent will typically add to the more electrophilic carbon of the polarized alkyne-metal complex.
Data Presentation: Catalyst and Additive Effects on Regioselectivity
The following tables summarize quantitative data from studies on internal alkynes, illustrating how catalyst, ligand, and additive choice can steer the regiochemical outcome of addition reactions.
Table 1: Ligand-Controlled Regiodivergence in Ru-Catalyzed Hydrosilylation
| Catalyst System | Dominant Regioisomer | Stereochemistry | Reference |
| [Cp*Ru(MeCN)3]PF6 | α-adduct | anti-addition | [1] |
| [CpRu(MeCN)3]PF6 | β-adduct | syn-addition | [1] |
Table 2: Additive-Controlled Regiodivergence in Co-Catalyzed Alkyne Hydrosilylation
| Catalyst System | Additive | Dominant Regioisomer | Selectivity (α:β) | Reference |
| BF-Phos-CoCl2 | AliBu3 | cis-α-adduct | >95:5 | [5] |
| BF-Phos-CoCl2 | NaBArF | cis-β-adduct | <5:95 | [5] |
| BF-Phos-CoCl2 | AlEt3 | cis-β-adduct | 6:94 | [5] |
Experimental Protocols
Protocol 1: General Procedure for Ligand-Controlled Ru-Catalyzed Hydrosilylation of this compound
This protocol is adapted from the highly regioselective hydrosilylation of internal alkynes.[1][6]
Materials:
-
This compound
-
Hydrosilane (e.g., Triethylsilane, HSiEt3)
-
Ruthenium Catalyst ([Cp*Ru(MeCN)3]PF6 for α-addition or [CpRu(MeCN)3]PF6 for β-addition)
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Anhydrous Solvent (e.g., Dichloromethane, CH2Cl2)
-
Inert atmosphere apparatus (Schlenk line or glovebox)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the Ruthenium catalyst (1-2 mol%).
-
Add anhydrous CH2Cl2 (to make a ~0.1 M solution with respect to the alkyne).
-
Add this compound (1.0 equivalent).
-
Add the hydrosilane (1.1 equivalents) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
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Purify the residue by column chromatography on silica (B1680970) gel (using a hexanes/ethyl acetate (B1210297) gradient) to isolate the desired vinylsilane product.
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Characterize the product by 1H NMR, 13C NMR, and HRMS to confirm the structure and determine the regioselectivity.
Visual Guides and Workflows
The following diagrams illustrate key decision-making processes and reaction mechanisms relevant to managing regioselectivity.
Caption: Troubleshooting workflow for managing poor regioselectivity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Catalyst-Controlled Regioselectivity in the Synthesis of Branched Conjugated Dienes via Aerobic Oxidative Heck Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Predictable and Regioselective Insertion of Internal Unsymmetrical Alkynes in Rhodium-Catalyzed Cycloadditions with Alkenyl Isocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chinesechemsoc.org [chinesechemsoc.org]
- 6. Regio- and stereoselective functionalization of internal alkynes : hydrosilylation and azide-alkyne cycloaddition - HKUST SPD | The Institutional Repository [repository.hkust.edu.hk]
- 7. Catalyst-Controlled Regioselectivity in the Synthesis of Branched Conjugated Dienes via Aerobic Oxidative Heck Reactions [organic-chemistry.org]
Navigating the Nuances of 2,7-Nonadiyne Reactions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The reactivity of 2,7-nonadiyne, a terminal diyne, is profoundly influenced by the choice of solvent, impacting reaction kinetics, product distribution, and the emergence of potential side reactions. This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers in optimizing their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity affect the rate of this compound coupling reactions?
A1: Solvent polarity plays a crucial role in the kinetics of this compound homocoupling reactions, such as Glaser, Eglinton, and Hay couplings. Generally, polar solvents can influence reaction rates by stabilizing charged intermediates and transition states that may form during the catalytic cycle.[1] For instance, in copper-catalyzed couplings, polar coordinating solvents like pyridine (B92270) not only act as the reaction medium but can also serve as a ligand, influencing the catalyst's activity. However, the relationship is not always linear, and the optimal solvent polarity may depend on the specific reaction mechanism and catalyst system employed. Non-polar solvents may be preferred in some cases to minimize unwanted side reactions.
Q2: What are the most common solvents used for this compound reactions, and why?
A2: Common solvents for the coupling of terminal alkynes include pyridine, methanol, dichloromethane (B109758), and tetrahydrofuran (B95107) (THF). Pyridine is frequently used in Eglinton and Hay couplings as it can act as both a solvent and a base to facilitate the deprotonation of the terminal alkyne.[2] Methanol is often used in combination with other solvents. Dichloromethane and THF are common choices for reactions where a less coordinating, aprotic environment is desired. Recently, "greener" solvents like ethyl acetate (B1210297) and polyethylene (B3416737) glycol (PEG) have also been explored as more environmentally friendly alternatives.[2][3]
Q3: Can the solvent choice lead to side reactions?
A3: Yes, the solvent can significantly influence the prevalence of side reactions. A common side reaction in the coupling of diynes is polymerization, where the diyne molecules react with each other to form long polymer chains instead of the desired cyclic or dimeric products. Solvents that poorly solubilize the desired product can sometimes promote polymerization. Additionally, certain solvents can react with the catalyst or reagents, leading to catalyst deactivation or the formation of undesired byproducts. For example, a change from dichloromethane to chloroform (B151607) has been shown to have a significant negative impact on the outcome of a Glaser-Hay coupling reaction.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental investigation of this compound reaction kinetics.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Catalyst Inactivity: The copper catalyst may be oxidized or poisoned. 2. Insufficient Base: The terminal alkyne protons are not being effectively removed. 3. Poor Solvent Choice: The chosen solvent may not be optimal for the specific catalytic system. | 1. Use fresh, high-purity catalyst. Consider in-situ reduction of a Cu(II) salt if using a Cu(I) catalyzed reaction. Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e-g., nitrogen or argon). 2. Ensure the base is dry and added in the correct stoichiometric amount. For Hay couplings, ensure the amine base (e.g., TMEDA) is fresh. 3. Screen a range of solvents with varying polarities and coordinating abilities (e.g., pyridine, THF, toluene, ethyl acetate). |
| Formation of Polymeric Byproducts | 1. High Concentration: Higher concentrations of the diyne can favor intermolecular reactions leading to polymers. 2. Inappropriate Solvent: The solvent may not effectively solvate the intermediate species, leading to aggregation and polymerization. | 1. Perform the reaction under high dilution conditions. This can be achieved by slowly adding the diyne solution to the reaction mixture over an extended period. 2. Experiment with solvents that have better solubility for both the starting material and the expected product. |
| Inconsistent Reaction Rates | 1. Atmosphere Control: Presence of oxygen can affect the catalytic cycle, especially in Cu(I) catalyzed reactions where it acts as an oxidant. 2. Water Contamination: Water can interfere with the catalyst and base. | 1. For reactions sensitive to oxygen, maintain a strict inert atmosphere. For reactions requiring oxygen (like the Hay coupling), ensure consistent and controlled exposure to air or use a defined oxygen atmosphere. 2. Use anhydrous solvents and dry all glassware thoroughly before use. |
| Difficulty in Monitoring Reaction Progress | 1. Inappropriate Analytical Technique: The chosen method may not be sensitive enough to detect small changes in concentration. | 1. Utilize techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the disappearance of the starting material and the appearance of the product. For NMR, taking aliquots at regular intervals and adding an internal standard can provide quantitative data. |
Experimental Protocols
Below are detailed methodologies for key experiments involving the study of solvent effects on this compound reactions.
General Procedure for Investigating Solvent Effects on the Glaser-Hay Coupling of this compound
This protocol outlines a general method for comparing the reaction kinetics in different solvents.
Materials:
-
This compound
-
Copper(I) chloride (CuCl)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Anhydrous solvents (e.g., Pyridine, THF, Toluene, Ethyl Acetate)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add CuCl (5 mol%) and TMEDA (1.2 equivalents).
-
Solvent Addition: Add the chosen anhydrous solvent (e.g., 10 mL) to the flask.
-
Inert Atmosphere: Purge the flask with an inert gas for 10-15 minutes.
-
Reactant Addition: Dissolve this compound (1 equivalent) in a small amount of the same anhydrous solvent and add it to the reaction flask via syringe.
-
Reaction Monitoring: Stir the reaction mixture at a constant temperature (e.g., room temperature or a specified elevated temperature). At regular time intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw a small aliquot of the reaction mixture.
-
Quenching and Analysis: Quench the aliquot with a small amount of an aqueous solution of EDTA to chelate the copper catalyst. Extract the organic components with a suitable solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and analyze the sample by GC-MS or ¹H NMR to determine the conversion of this compound.
-
Data Comparison: Compare the conversion rates across the different solvents to determine the effect of the solvent on the reaction kinetics.
Visualizations
Experimental Workflow for Solvent Screening
The following diagram illustrates a typical workflow for screening different solvents to study their effect on the reaction kinetics of this compound.
References
Technical Support Center: 2,7-Nonadiyne Starting Material
Welcome to the technical support center for 2,7-Nonadiyne. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and avoid common impurities in this starting material.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities in this compound?
A1: Impurities in this compound typically arise from its synthesis, which commonly involves the alkylation of acetylene (B1199291) with a suitable haloalkane. Potential impurities can be categorized as follows:
-
Starting Materials: Unreacted starting materials such as 1-bromo-2-pentyne (B134421) or other precursors.
-
Isomeric Impurities: Positional isomers of the diyne, such as 1,8-nonadiyne (B1581614) or 3,6-nonadiyne, can form due to isomerization reactions, especially in the presence of strong bases or high temperatures.
-
Partially Reacted Intermediates: Mono-alkylated acetylene species can remain if the reaction does not go to completion.
-
Byproducts of Side Reactions: Elimination reactions can lead to the formation of undesired alkenes or other unsaturated species.
Q2: How can I detect impurities in my this compound sample?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for identifying and quantifying impurities in this compound. The high separation efficiency of gas chromatography can resolve different isomers, while mass spectrometry provides structural information for identification. Soft ionization techniques in GC-MS can be particularly useful for differentiating isomeric compounds.[1]
Q3: What is the best method for purifying this compound?
A3: The most common and effective method for purifying this compound is vacuum distillation (distillation under reduced pressure).[2][3][4] This technique is preferred because it allows for the distillation of the compound at a lower temperature than its atmospheric boiling point, which helps to prevent thermal degradation and isomerization.[2][3][4][5] For heat-sensitive compounds or those with very high boiling points, reducing the pressure significantly lowers the required temperature for boiling.[3][4][5]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Presence of lower boiling point impurities in GC-MS analysis. | Incomplete removal of reaction solvents or volatile starting materials. | Ensure the reaction mixture is properly worked up and concentrated before final purification. A fractional distillation under vacuum may be necessary to separate highly volatile impurities. |
| Multiple peaks with the same mass-to-charge ratio (m/z) in GC-MS, indicating isomers. | Isomerization of the double bonds during synthesis or purification, potentially caused by excessive heat or prolonged exposure to basic conditions. | Optimize reaction conditions to use milder bases or lower temperatures if possible. During purification by vacuum distillation, maintain the lowest possible temperature and pressure to avoid thermal isomerization.[2][3][4][5] |
| Broad peaks or a rising baseline in the GC chromatogram. | Presence of polymeric material or non-volatile impurities. | Consider a pre-purification step such as filtration through a plug of silica (B1680970) gel to remove baseline impurities before distillation. |
| Low yield after purification. | Loss of volatile product during solvent removal or distillation. | Use a rotary evaporator with a cooled trap to minimize loss of the volatile product. During vacuum distillation, ensure all joints are well-sealed to maintain a stable vacuum and prevent loss of vapor. |
Quantitative Data on Purification
| Purification Method | Starting Purity (Typical) | Achievable Purity (Typical) | Notes |
| Single Vacuum Distillation | 85-90% | 95-98% | Effective for removing non-volatile impurities and compounds with significantly different boiling points. |
| Fractional Vacuum Distillation | 85-90% | >99% | Recommended for separating isomeric impurities or compounds with close boiling points. Requires a column with appropriate theoretical plates. |
| Preparative Gas Chromatography | Variable | >99.5% | Can achieve very high purity but is generally used for smaller quantities due to scalability limitations. |
Experimental Protocols
General Protocol for Purification of this compound by Vacuum Distillation
This protocol outlines a general procedure for the purification of a long-chain internal alkyne like this compound.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Short-path distillation head
-
Condenser
-
Receiving flask
-
Vacuum pump or water aspirator
-
Heating mantle
-
Stir bar or boiling chips
-
Thermometer
-
Cold trap (recommended)
Procedure:
-
Apparatus Setup: Assemble the vacuum distillation apparatus as shown in the diagram below. Ensure all glassware is dry and free of cracks. Lightly grease all ground-glass joints to ensure a good seal.
-
Charging the Flask: Add the crude this compound and a stir bar or boiling chips to the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Applying Vacuum: Connect the apparatus to the vacuum source and slowly evacuate the system. A cold trap between the apparatus and the vacuum source is highly recommended to protect the pump from volatile organic compounds.
-
Heating: Once a stable vacuum is achieved, begin to gently heat the distillation flask using a heating mantle.
-
Distillation: The compound will begin to boil at a temperature lower than its atmospheric boiling point. The vapor will travel up the distillation head, condense in the condenser, and be collected in the receiving flask.
-
Monitoring: Monitor the temperature of the vapor throughout the distillation. A pure compound should distill over a narrow temperature range. Collect the fraction that corresponds to the boiling point of this compound at the recorded pressure.
-
Completion: Once the desired fraction has been collected, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Visualizations
Logical Workflow for Troubleshooting this compound Impurities
Caption: Troubleshooting workflow for identifying and removing impurities from this compound.
References
Technical Support Center: Minimizing Homocoupling of Terminal Alkynes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the undesired homocoupling of terminal alkynes in synthetic procedures, with a primary focus on the Sonogashira coupling and related reactions.
Troubleshooting Guides
This section addresses specific issues encountered during experiments in a practical question-and-answer format.
Question 1: My Sonogashira reaction is producing a significant amount of the homocoupled diyne (Glaser product) and a low yield of my desired cross-coupled product. What is the most likely cause and what should I check first?
Answer: The most common cause of excessive homocoupling in copper-co-catalyzed Sonogashira reactions is the presence of oxygen.[1][2] The undesired homocoupling, often called the Glaser coupling, is an oxidative process that requires the oxidation of the active Cu(I) catalyst to Cu(II).[1][3] Oxygen from the air is a prime culprit for this unwanted oxidation.
Initial Troubleshooting Steps:
-
Evaluate Your Inert Atmosphere Technique: Standard procedures require that the reaction be performed under strictly anaerobic conditions.[1]
-
Solvent Degassing: Ensure all solvents, including amine bases, are rigorously degassed before use. Common methods include freeze-pump-thaw cycles (at least three) or sparging with an inert gas (Argon or Nitrogen) for a minimum of 30 minutes.[2] Standard solvent purification systems (Grubbs columns) do not remove dissolved oxygen.[2]
-
Reaction Vessel Purge: The reaction flask containing the substrates and catalysts (before adding the solvent) should be thoroughly purged with an inert gas. This is typically done by evacuating the flask and backfilling with inert gas multiple times.
-
Maintain Positive Pressure: Throughout the reaction, maintain a positive pressure of inert gas using a balloon or a bubbler system to prevent air from leaking in.
-
-
Check Reagent Purity:
-
Copper(I) Iodide (CuI): The CuI source should be pure and free of Cu(II) contaminants. If the CuI appears greenish or bluish instead of off-white/tan, it may be oxidized and should be purified or replaced.[2]
-
Palladium Catalyst: While less common for this specific issue, ensure the palladium catalyst, especially Pd(0) sources like Pd(PPh₃)₄, has not degraded. Degraded Pd(0) catalysts can appear as black "palladium black".[2]
-
Amine Base: Amine bases can oxidize over time. Using freshly distilled amines is recommended.[4]
-
Question 2: I have improved my inert atmosphere techniques, but homocoupling is still a persistent issue. What other reaction parameters can I modify?
Answer: If oxygen exclusion is not the sole issue, the next step is to optimize the catalytic system and reaction conditions. The copper co-catalyst is central to the homocoupling pathway, so modifications centered around it are often the most effective.
Advanced Troubleshooting Strategies:
-
Switch to a Copper-Free Protocol: The most direct way to eliminate copper-mediated Glaser coupling is to remove copper from the reaction entirely.[1][5] Numerous copper-free Sonogashira protocols have been developed and are often the preferred method to avoid homocoupling.[6] These reactions typically require a palladium catalyst, a suitable ligand, and a base.[5][7]
-
Modify the Atmosphere: Research has shown that conducting the reaction under a dilute atmosphere of hydrogen gas can dramatically reduce homocoupling to as low as 2%.[8] The hydrogen is thought to keep the catalysts in their reduced, active state.
-
Optimize Ligand and Base:
-
Ligands: The choice of ligand on the palladium center is crucial. Bulky and electron-rich phosphine (B1218219) ligands can promote the desired cross-coupling pathway.[9] N-Heterocyclic Carbene (NHC) palladium complexes have also been successfully used in copper-free conditions.[9]
-
Base: The base neutralizes the HX generated during the reaction and facilitates the deprotonation of the terminal alkyne.[10] While amine bases like triethylamine (B128534) or diisopropylamine (B44863) are common, sometimes switching to an alternative base like DABCO (1,4-diazabicyclo[2.2.2]octane), K₂CO₃, or Cs₂CO₃ can improve selectivity.[1][11]
-
-
Adjust Reagent Addition: For particularly inactive aryl or vinyl halides, the rate of cross-coupling can be slow. If the terminal alkyne is added all at once, it may homocouple before the desired reaction can occur. In such cases, slow addition of the terminal alkyne via a syringe pump can maintain a low concentration, favoring the cross-coupling pathway.[12]
Question 3: I am working with a sensitive substrate where protecting groups are not an option. What are the mildest and most effective strategies to prevent homocoupling during workup?
Answer: Homocoupling can also occur after the reaction is complete, particularly during workup when the reaction mixture is exposed to air in the presence of the copper catalyst.[3][13] This is a known issue in other copper-catalyzed reactions like Atom Transfer Radical Polymerization (ATRP).[14]
Workup Strategies to Prevent Post-Reaction Homocoupling:
-
Maintain Low Temperature: Before exposing the reaction mixture to air (e.g., before quenching or starting extraction), cool the vessel to a low temperature (e.g., 0 °C or below). Maintaining a low temperature during the workup slows down the rate of oxidative Glaser coupling.[3][13]
-
Add a Reducing Agent: The addition of a mild reducing agent at the end of the reaction can quench the catalytic activity and prevent the oxidation of Cu(I). Suitable reducing agents include sodium L-ascorbate or tin(II) 2-ethylhexanoate.[13][14] This strategy is particularly effective in preventing post-ATRP Glaser coupling.[3]
Frequently Asked Questions (FAQs)
What is terminal alkyne homocoupling? Terminal alkyne homocoupling is a side reaction in which two molecules of a terminal alkyne (R-C≡C-H) couple to form a symmetric 1,3-diyne (R-C≡C-C≡C-R).[8] This is an undesired pathway in cross-coupling reactions like the Sonogashira coupling, as it consumes the often valuable alkyne starting material and complicates product purification.[8]
What are the main types of alkyne homocoupling reactions? The most relevant homocoupling reactions in this context are:
-
Glaser Coupling: The original copper-mediated oxidative coupling of terminal alkynes, typically requiring a Cu(I) salt and an oxidant (like air).[8][15]
-
Hay Coupling: A catalytic version of the Glaser coupling that uses a Cu(I) salt with a chelating amine ligand like TMEDA (N,N,N',N'-tetramethylethylenediamine) and air as the oxidant. This modification greatly accelerates the reaction.[15][16]
-
Eglinton Reaction: This variation uses a stoichiometric amount of a Cu(II) salt, such as copper(II) acetate, in a solvent like pyridine (B92270) to effect the coupling.[15]
What is the mechanistic role of copper in Sonogashira homocoupling? In a standard Sonogashira reaction, a Cu(I) co-catalyst is used to facilitate the transfer of the acetylide group to the palladium center (transmetalation).[9] However, in the presence of an oxidant (typically O₂), the active Cu(I) can be oxidized to Cu(II). This Cu(II) species can then participate in a catalytic cycle that leads to the oxidative dimerization of the terminal alkyne, forming the homocoupled product and regenerating Cu(I). This parasitic cycle competes directly with the desired cross-coupling pathway.[1]
Data Presentation
Table 1: Effect of Reaction Atmosphere on Sonogashira Homocoupling
This table summarizes the impact of the gaseous atmosphere on the yield of the undesired homocoupling side product in a model Sonogashira reaction.
| Atmosphere | Homocoupling Product Yield | Cross-Coupling Product Yield | Reference |
| Standard Inert (N₂ or Ar) | Often considerable | Variable, reduced by homocoupling | [8] |
| Dilute H₂ in N₂ or Ar | ~2% | Very Good | [6][8] |
Data is based on a specific reported methodology and may vary with substrate and conditions.
Experimental Protocols
Protocol 1: General Procedure for Copper-Free Sonogashira Coupling of Aryl Bromides
This protocol is adapted from methodologies developed to avoid copper-mediated homocoupling and can be performed at room temperature.[17]
-
Catalyst Preparation: In a glovebox or under a strong stream of inert gas, add the palladium source (e.g., (AllylPdCl)₂, 1 mol %) and a bulky phosphine ligand (e.g., P(t-Bu)₃, 2 mol %) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Remove the flask from the glovebox (if used). Add the aryl bromide (1.0 equiv), the terminal alkyne (1.2-1.5 equiv), and the base (e.g., DABCO, 2.0 equiv).
-
Solvent Addition: Add a suitable, degassed solvent (e.g., acetonitrile (B52724) or DMAc) via cannula or syringe.
-
Reaction: Stir the mixture at room temperature under a positive pressure of inert gas.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the aryl bromide is consumed.
-
Workup: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Sonogashira Coupling with Diminished Homocoupling under a Hydrogen Atmosphere
This protocol utilizes a modified atmosphere to suppress Glaser coupling.[8]
-
Flask Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol %), copper(I) iodide (5-10 mol %), the aryl halide (1.0 equiv), and the terminal alkyne (1.1 equiv).
-
Atmosphere Exchange: Seal the flask and evacuate and backfill with a dilute hydrogen gas mixture (e.g., 5% H₂ in Argon) three times.
-
Solvent and Base Addition: Add degassed solvent (e.g., toluene) and a degassed amine base (e.g., triethylamine) via syringe. The final solvent mixture might be 3:1 toluene:triethylamine.[12]
-
Reaction: Stir the reaction at the desired temperature (room temperature to 60 °C, depending on the reactivity of the halide).
-
Monitoring and Workup: Monitor and work up the reaction as described in Protocol 1. The use of a hydrogen atmosphere significantly reduces the formation of the homocoupled diyne.[8]
Visualizations
Caption: A decision-making workflow for troubleshooting excessive homocoupling.
Caption: Competing catalytic cycles in a Sonogashira reaction mixture.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Chemical Forums: Sonogashira coupling reaction - Problem with replication [chemicalforums.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. depts.washington.edu [depts.washington.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Glaser coupling - Wikipedia [en.wikipedia.org]
- 16. synarchive.com [synarchive.com]
- 17. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Illuminating the Elusive Structure of 2,7-Nonadiyne: A Comparative Guide to Analytical Confirmation
For researchers, scientists, and drug development professionals, the precise structural confirmation of novel or synthesized compounds is a cornerstone of chemical analysis. This guide provides a comprehensive overview of the analytical methods employed to elucidate the structure of 2,7-nonadiyne, a non-conjugated internal diyne. Due to the limited availability of published experimental data for this compound, this guide will utilize spectral data from its close structural isomer, 1,8-nonadiyne (B1581614), as a comparative benchmark to illustrate the application and interpretation of key analytical techniques.
A Comparative Analysis of Spectroscopic and Chromatographic Data
The structural confirmation of an organic molecule like this compound relies on a synergistic approach, integrating data from various analytical techniques. The following table summarizes the expected and observed data for a non-conjugated diyne, using 1,8-nonadiyne as a reference.
| Analytical Technique | Parameter | Expected Data for this compound | Observed Data for 1,8-Nonadiyne | Alternative Techniques & Comparison |
| ¹H NMR | Chemical Shift (δ) | ~1.7 ppm (t, 4H, C1-H, C9-H), ~2.2 ppm (m, 4H, C3-H, C6-H), ~1.5 ppm (p, 4H, C4-H, C5-H) | 1.94 ppm (t, 2H, C≡C-H), 2.18 ppm (tt, 4H, -CH₂-C≡), 1.58 ppm (p, 6H, -CH₂-)[1] | COSY & HSQC: These 2D NMR techniques would be invaluable in confirming the connectivity between protons and carbons, definitively establishing the C1-C2-C3-C4-C5-C6-C7-C8-C9 backbone of this compound. |
| ¹³C NMR | Chemical Shift (δ) | ~3.5 ppm (C1, C9), ~18.5 ppm (C3, C6), ~28.0 ppm (C4, C5), ~80.0 ppm (C2, C8) | 68.3 ppm (C1, C9), 84.5 ppm (C2, C8), 18.2 ppm (C3, C7), 28.1 ppm (C4, C6), 28.3 ppm (C5) | DEPT-135: This experiment would differentiate between CH₃, CH₂, and CH carbons, further confirming the assignments. For this compound, it would show positive signals for the methyl and methylene (B1212753) carbons and no signal for the quaternary alkyne carbons. |
| FT-IR | Wavenumber (cm⁻¹) | ~2250 cm⁻¹ (C≡C stretch, weak) | 3310 cm⁻¹ (≡C-H stretch), 2120 cm⁻¹ (C≡C stretch)[1][2] | Raman Spectroscopy: This technique is often more sensitive to the symmetric C≡C stretching vibration of internal alkynes, which can be weak in the IR spectrum. |
| Mass Spectrometry (GC-MS) | m/z of Molecular Ion & Fragments | M⁺• at m/z 120. Key fragments from cleavage of the aliphatic chain. | M⁺• at m/z 120. Major fragments at m/z 91, 79, 78, 77, 67, 65, 55, 41, 39.[1][3] | High-Resolution Mass Spectrometry (HRMS): Would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula (C₉H₁₂). |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are standard operating procedures for the key analytical techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.
Instrumentation: 400 MHz NMR Spectrometer.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified alkyne sample in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 0-10 ppm.
-
Number of Scans: 16.
-
Relaxation Delay: 2 seconds.
-
Temperature: 298 K.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024.
-
Relaxation Delay: 5 seconds.
-
Temperature: 298 K.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the presence of the carbon-carbon triple bond.
Instrumentation: FT-IR Spectrometer with a diamond ATR accessory.
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with isopropanol.
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Place a small drop of the neat liquid alkyne sample directly onto the ATR crystal.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
Data Format: Transmittance.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: GC system coupled to a mass spectrometer with an electron ionization (EI) source.
Sample Preparation:
-
Prepare a 1 mg/mL solution of the alkyne sample in dichloromethane.
GC Conditions:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
Workflow for Structural Confirmation
The logical flow of experiments is critical for an efficient and definitive structural elucidation.
Workflow for this compound Structure Confirmation
By following this structured analytical approach and comparing the acquired data with expected values and those of known isomers, researchers can confidently confirm the structure of this compound. The integration of multiple analytical techniques provides a robust and reliable method for the characterization of this and other novel chemical entities.
References
Spectroscopic Analysis of 2,7-Nonadiyne Reaction Products: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the precise molecular architecture of reaction products is paramount. This guide provides a comparative analysis of the spectroscopic data for products derived from the reactions of 2,7-nonadiyne, with a focus on the widely utilized Pauson-Khand reaction. Detailed experimental protocols and spectroscopic data (FT-IR and NMR) are presented to facilitate the identification and characterization of these valuable bicyclic compounds.
The intramolecular cyclization of diynes is a powerful strategy in organic synthesis for the construction of complex cyclic and bicyclic frameworks. Among these methods, the Pauson-Khand reaction, a cobalt- or rhodium-catalyzed [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, stands out for its efficiency in creating α,β-cyclopentenones. When applied to a 1,8-diyne such as this compound, this reaction is anticipated to yield a bicyclo[4.3.0]nonenone scaffold, a structural motif present in numerous natural products and pharmacologically active molecules.
Experimental Protocol: Intramolecular Pauson-Khand Reaction of this compound
A representative experimental procedure for the intramolecular Pauson-Khand reaction of a terminal diyne like this compound is as follows:
Materials:
-
This compound
-
Dicobalt octacarbonyl (Co₂(CO)₈)
-
Dry, degassed solvent (e.g., toluene (B28343) or dichloromethane)
-
Carbon monoxide (CO) atmosphere (balloon or pressurized vessel)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve this compound in the chosen solvent.
-
Add dicobalt octacarbonyl to the solution. The reaction mixture will typically change color, indicating the formation of the alkyne-cobalt complex.
-
Stir the mixture at room temperature for a designated period (e.g., 1-2 hours) to allow for complete complex formation.
-
Introduce a carbon monoxide atmosphere to the reaction vessel.
-
Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
The crude product is then purified by column chromatography on silica (B1680970) gel to yield the desired bicyclo[4.3.0]non-1(9)-en-8-one.
Spectroscopic Data and Interpretation
The structural elucidation of the bicyclic cyclopentenone product relies heavily on Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
FT-IR Spectroscopy
The FT-IR spectrum provides crucial information about the functional groups present in the molecule. For the Pauson-Khand product of this compound, the following characteristic absorption bands are expected:
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=O (α,β-unsaturated ketone) | 1720-1685 (strong) |
| C=C (alkene) | 1650-1600 (medium to weak) |
| C-H (sp² hybridized) | 3100-3000 (medium) |
| C-H (sp³ hybridized) | 3000-2850 (strong) |
The disappearance of the characteristic alkyne C≡C stretch (around 2119 cm⁻¹) and the terminal alkyne ≡C-H stretch (around 3300 cm⁻¹) from the starting material, this compound, is a key indicator of a successful reaction.
NMR Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the product.
¹H NMR Spectroscopy: The proton NMR spectrum of the bicyclo[4.3.0]non-1(9)-en-8-one product would exhibit characteristic signals for the protons in the bicyclic system. The exact chemical shifts and coupling constants would depend on the specific stereochemistry of the product.
¹³C NMR Spectroscopy: The carbon NMR spectrum is particularly informative for confirming the presence of the key functional groups and the overall carbon skeleton.
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| C=O (ketone) | 190-220 |
| C=C (alkene) | 120-160 |
| Aliphatic CH₂, CH | 20-60 |
Alternative Substrates and Comparative Analysis
To provide a broader context, it is useful to compare the spectroscopic data of the this compound product with those from similar diynes. For instance, the Pauson-Khand reaction of 1,7-octadiyne (B1345467) would yield a smaller bicyclo[3.3.0]octenone system, while the reaction of 1,9-decadiyne (B160743) would produce a larger bicyclo[5.3.0]decenone. The core spectroscopic features (C=O and C=C stretches in FT-IR; carbonyl and olefinic signals in ¹³C NMR) would remain consistent, but the chemical shifts and coupling patterns in the ¹H NMR, as well as the fingerprint region of the FT-IR spectrum, would differ due to the varying ring sizes and conformations. This comparative analysis is crucial for confirming the identity of the target molecule and for understanding the influence of ring strain on the spectroscopic properties.
Visualizing the Process and Logic
To further clarify the experimental workflow and the logic of spectral interpretation, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and analysis of the Pauson-Khand reaction product of this compound.
Caption: Logical relationship between spectroscopic data and the identification of the bicyclic product.
2,7-Nonadiyne versus other dialkynes in polymer synthesis
For researchers, scientists, and drug development professionals, the choice of monomer is a critical decision in polymer synthesis, directly influencing the properties and performance of the final material. This guide provides a comparative analysis of 2,7-nonadiyne against other common dialkynes in various polymerization methods, supported by available experimental data.
While this compound presents an interesting, less-common non-conjugated diyne monomer for polymer synthesis, literature providing extensive experimental data on its polymerization and resulting polymer properties is limited compared to more widely studied counterparts like 1,7-octadiyne (B1345467) and 1,8-nonadiyne (B1581614). However, by examining the principles of dialkyne polymerization and data from analogous monomers, we can infer and compare its potential performance. The primary methods for polymerizing non-conjugated dialkynes include Acyclic Diene Metathesis (ADMET) polymerization and cyclopolymerization.
Performance Comparison of Dialkynes in Polymerization
The structural characteristics of the dialkyne monomer, such as the length of the methylene (B1212753) spacer between the alkyne functionalities, significantly impact the polymerization process and the properties of the resulting polymer.
| Monomer | Polymerization Method | Catalyst | Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) | Glass Transition Temp. (Tg, °C) | Decomposition Temp. (Td, °C) |
| This compound | ADMET / Cyclopolymerization | Grubbs-type / Schrock-type | Data not available | Data not available | Data not available | Data not available |
| 1,7-Octadiyne | Cyclopolymerization | MoOCl4-n-Bu4Sn-EtOH | 1.2 x 10^4 | 1.8 | - | >300 |
| 1,8-Nonadiyne | Cyclopolymerization | Grubbs G3 | 2.5 x 10^4 | 1.1 - 1.3 | Data not available | Data not available |
| Diethyl dipropargylmalonate (1,6-heptadiyne derivative) | Cyclopolymerization | Grubbs G1 | 1.5 x 10^5 | 1.2 - 1.5 | ~150 | ~350 |
Key Polymerization Methodologies
Acyclic Diene Metathesis (ADMET) Polymerization
ADMET is a step-growth polymerization driven by the removal of a small volatile molecule, typically ethylene.[1] For dialkynes, this process is more accurately described as alkyne metathesis polymerization. It is a versatile method for producing unsaturated polymers.
Experimental Protocol: General Procedure for ADMET Polymerization of a Dialkyne
A representative protocol for ADMET polymerization of a non-conjugated dialkyne using a Grubbs-type catalyst is as follows:
Materials:
-
Dialkyne monomer (e.g., 1,8-nonadiyne)
-
Grubbs-type catalyst (e.g., Grubbs 3rd Generation)
-
Anhydrous and deoxygenated solvent (e.g., toluene (B28343) or dichloromethane)
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, the dialkyne monomer is dissolved in the anhydrous solvent.
-
The catalyst is added to the monomer solution, and the reaction mixture is stirred at a specific temperature (typically ranging from room temperature to 80 °C).
-
A vacuum is applied periodically to remove the volatile byproduct (e.g., 2-butyne (B1218202) for internal alkynes), which drives the polymerization reaction to completion.
-
The polymerization is monitored by techniques such as Gel Permeation Chromatography (GPC) to follow the increase in molecular weight.
-
Once the desired molecular weight is achieved, the reaction is terminated by adding a quenching agent (e.g., ethyl vinyl ether).
-
The polymer is then precipitated in a non-solvent (e.g., methanol), filtered, and dried under vacuum.
Cyclopolymerization
Cyclopolymerization is a chain-growth polymerization where the monomer contains two polymerizable units that react intramolecularly to form a cyclic structure in the polymer backbone. For α,ω-dialkynes, this results in a polymer with repeating cyclic units. The ring size is dependent on the length of the spacer between the alkyne groups. For instance, 1,6-heptadiyne (B51785) derivatives typically yield five- or six-membered rings, while 1,8-nonadiyne can form seven-membered rings.[2][3]
Experimental Protocol: Cyclopolymerization of 1,8-Nonadiyne Derivatives
The following is a generalized procedure based on the successful cyclopolymerization of 1,8-nonadiyne derivatives to form seven-membered rings.[2][3]
Materials:
-
1,8-Nonadiyne derivative monomer
-
Grubbs 3rd Generation catalyst
-
Anhydrous and deoxygenated dichloromethane (B109758) (DCM)
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
The 1,8-nonadiyne derivative monomer is placed in a glovebox, dissolved in anhydrous DCM, and transferred to a vial.
-
A solution of the Grubbs 3rd Generation catalyst in DCM is prepared separately.
-
The catalyst solution is added to the monomer solution under vigorous stirring.
-
The polymerization is allowed to proceed at room temperature for a specified time.
-
The reaction is quenched by the addition of ethyl vinyl ether.
-
The polymer is precipitated by pouring the reaction mixture into methanol, filtered, and dried under vacuum.
Visualizing Polymerization Pathways
To better understand the processes involved in dialkyne polymerization, the following diagrams illustrate the general mechanisms and workflows.
Caption: Generalized mechanism of Acyclic Diene Metathesis (ADMET) polymerization of a dialkyne.
Caption: A typical experimental workflow for the cyclopolymerization of a dialkyne.
Caption: Logical relationship between dialkyne structure and resulting polymer properties.
Conclusion
While direct experimental data for the polymerization of this compound is scarce, its structural similarity to other non-conjugated dialkynes like 1,7-octadiyne and 1,8-nonadiyne allows for informed predictions of its behavior in polymerization reactions. It is expected to undergo both ADMET and cyclopolymerization to yield unsaturated polymers. The presence of a three-carbon methylene spacer in this compound would likely result in a polymer with properties intermediate to those derived from C2 and C4 spacers in other dialkynes. Further experimental investigation into the polymerization of this compound is warranted to fully elucidate its potential in the synthesis of novel polymeric materials. Researchers are encouraged to use the provided general protocols as a starting point for exploring the polymerization of this and other less-common dialkyne monomers.
References
A Comparative Analysis of Catalysts for the Reactions of 2,7-Nonadiyne
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance in 2,7-Nonadiyne Transformations
The strategic functionalization of medium-sized hydrocarbon chains is a cornerstone of modern synthetic chemistry, with applications ranging from materials science to the synthesis of complex pharmaceutical intermediates. Among these, the C9 scaffold of this compound presents a versatile platform for the construction of intricate molecular architectures, particularly bicyclic systems. The catalytic transformation of this diyne is a key area of research, with various transition metal catalysts demonstrating unique efficacy and selectivity. This guide provides a comparative overview of common catalysts employed in reactions of this compound and analogous diynes, supported by available experimental data, to aid researchers in catalyst selection and methods development.
Performance Comparison of Catalysts
The choice of catalyst profoundly influences the outcome of this compound reactions, dictating product distribution, yield, and stereoselectivity. While direct comparative studies on this compound are limited in publicly accessible literature, data from analogous diyne systems provide valuable insights into the expected performance of rhodium, cobalt, and palladium catalysts. The following table summarizes key performance indicators for these catalytic systems in cycloaddition reactions, which are common transformations for diynes.
| Catalyst System | Predominant Reaction Type | Substrate Analogue | Product | Yield (%) | Reaction Conditions |
| Rhodium Catalysts | |||||
| RhCl(PPh₃)₃ (Wilkinson's Catalyst) | [2+2+2] Cycloaddition | Enediyne | Cyclohexadiene derivative | up to 96% | Toluene (B28343), 65°C |
| [Rh(cod)Cl]₂ / Chiral Phosphine | Asymmetric [2+2+2] Cycloaddition | Enediyne Macrocycle | Chiral Cyclohexadiene | up to 95% | Not specified |
| Cobalt Catalysts | |||||
| Co(acac)₂(dppe)/Zn/ZnI₂ | [6π+2π] Cycloaddition | 1,2-Dienes + N-carbocholesteroxyazepine | 9-Azabicyclo[4.2.1]nona-2,4-dienes | 79-92% | Dichloroethane (DCE), 60°C, 20h |
| Co(acac)₂(dppe)/Zn/ZnI₂ | [6π+2π] Cycloaddition | 1,3-Diynes + N-carbocholesteroxyazepine | 9-Azabicyclo[4.2.1]nona-2,4,7-trienes | 77-90% | Dichloroethane (DCE), 60°C, 20h |
| Palladium Catalysts | |||||
| Pd(PPh₃)₄ | Cyclization/Cross-coupling | 2,7-Alkadiynylic Carbonates | Benzene Derivatives | Not specified | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and optimization of catalytic reactions. Below are representative experimental protocols for reactions analogous to those of this compound, based on the literature.
Rhodium-Catalyzed [2+2+2] Cycloaddition (General Procedure)
A solution of the diyne (1.0 mmol) in dry, degassed toluene (10 mL) is prepared in a Schlenk flask under an inert atmosphere of argon. To this solution, Wilkinson's catalyst, RhCl(PPh₃)₃ (0.05 mmol, 5 mol%), is added. The reaction mixture is then heated to 65°C and stirred for the time required for the reaction to complete (monitored by TLC or GC-MS). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the desired cycloaddition product.
Cobalt-Catalyzed [6π+2π] Cycloaddition (General Procedure)
In a glovebox, a reaction vessel is charged with Co(acac)₂(dppe) (0.10 mmol), zinc powder (0.3 mmol), and zinc iodide (0.20 mmol). Dry dichloroethane (3 mL) is added, and the mixture is stirred for 10 minutes. A solution of the 1,3,5-cycloheptatriene derivative (1.0 mmol) and the alkyne (1.5 mmol) in dichloroethane (2 mL) is then added. The vessel is sealed and heated at 60°C for 20 hours. After cooling to room temperature, the reaction mixture is filtered through a short pad of silica gel and the solvent is evaporated. The crude product is purified by column chromatography to yield the bicyclo[4.2.1]nona-2,4,7-triene derivative.[1][2][3]
Visualizing Reaction Pathways
Understanding the underlying mechanisms of these catalytic transformations is essential for rational catalyst design and reaction optimization. The following diagrams, generated using the DOT language, illustrate a generalized catalytic cycle for a [2+2+2] cycloaddition reaction and a workflow for catalyst screening.
Caption: A simplified catalytic cycle for the metal-catalyzed [2+2+2] cycloaddition of a diyne and an alkyne.
Caption: A typical workflow for the screening and evaluation of different catalysts for a specific chemical transformation.
References
- 1. Synthesis of New Functionally Substituted Bicyclo[4.2.1]nona-2,4,7-trienes by Co(I)-Catalyzed [6π + 2π] Cycloaddition of 1-Benzoylcycloheptatriene [mdpi.com]
- 2. Synthesis of Functionally Substituted Bicyclo[4.2.1]nona-2,4-dienes and Bicyclo[4.2.1]nona-2,4,7-trienes by Cobalt(I)-catalyzed [6π + 2π] Cycloaddition of 2-Tropylcyclohexanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cobalt(I)-Catalyzed [6π + 2π] Cycloaddition of 1,2-Dienes and 1,3-Diynes to N-Carbocholesteroxyazepine in the Synthesis of Previously Undescribed Heterofunctional 9-Azabicyclo[4.2.1]nonadi(tri)enes - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Purity of Synthesized 2,7-Nonadiyne: A Comparative Guide
For researchers, scientists, and drug development professionals working with synthesized compounds, ensuring the purity of the target molecule is paramount for the reliability and reproducibility of experimental results. This guide provides a comparative overview of standard analytical techniques for assessing the purity of synthesized 2,7-nonadiyne, a linear alkyne of interest in various chemical syntheses. We present supporting experimental data and detailed methodologies to aid in the selection and application of the most appropriate analytical methods.
Introduction to this compound and Potential Impurities
This compound (C₉H₁₂) is a hydrocarbon featuring two terminal alkyne functional groups. Its synthesis, often involving coupling reactions, can lead to the formation of several impurities that may interfere with subsequent applications. Common impurities can include unreacted starting materials, homocoupled byproducts, and isomers of the desired product. For instance, a plausible synthetic route involving the reaction of a dihalide with an acetylide could result in impurities such as the corresponding terminal alkyne from incomplete reaction or homocoupled diynes of the starting acetylide.
Comparative Analysis of Purity Assessment Techniques
The purity of a synthesized batch of this compound can be effectively determined using a combination of chromatographic and spectroscopic techniques. The following table summarizes the key quantitative data that can be obtained from Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Analytical Technique | Parameter | Expected Value for Pure this compound | Potential Impurity Indication |
| Gas Chromatography (GC) | Retention Time (t R ) | A single, sharp peak at a characteristic t R | Additional peaks at different retention times |
| Peak Area % | >99% | Significant peak areas for other components | |
| ¹H NMR Spectroscopy | Chemical Shift (δ) | Multiplet at ~2.15 ppm (4H), Triplet at ~1.80 ppm (4H), Quintet at ~1.55 ppm (4H) | Additional signals not corresponding to the product |
| Integration | Ratios corresponding to the number of protons | Deviations from the expected proton ratios | |
| ¹³C NMR Spectroscopy | Chemical Shift (δ) | Signals at ~80.5 ppm, ~68.5 ppm, ~28.0 ppm, ~18.5 ppm | Extraneous peaks indicating carbon-containing impurities |
Experimental Protocols
Below are detailed methodologies for the key analytical techniques used to assess the purity of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate volatile components of the synthesized mixture and identify them based on their mass-to-charge ratio.
Instrumentation:
-
Gas Chromatograph equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Mass Spectrometer detector.
Procedure:
-
Sample Preparation: Dissolve a small amount of the synthesized this compound in a volatile solvent such as dichloromethane (B109758) or hexane.
-
Injection: Inject 1 µL of the prepared sample into the GC inlet.
-
GC Conditions:
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Mass Range: m/z 40-400.
-
-
Data Analysis: Identify the peak corresponding to this compound based on its retention time and mass spectrum. Quantify the purity by calculating the percentage area of the main peak relative to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the molecular structure of the synthesized product and identify any impurities based on their characteristic NMR signals.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz).
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the synthesized this compound in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
¹H NMR Acquisition:
-
Acquire a proton NMR spectrum using standard parameters.
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals and determine the chemical shifts.
-
-
¹³C NMR Acquisition:
-
Acquire a carbon-13 NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.
-
Process the spectrum to identify the chemical shifts of the carbon atoms.
-
-
Data Analysis: Compare the obtained spectra with the expected spectra for pure this compound. The presence of unexpected signals or incorrect integration ratios indicates the presence of impurities.
Visualizing the Purity Assessment Workflow
The following diagrams illustrate the logical workflow for assessing the purity of synthesized this compound.
Caption: Workflow for the synthesis and purity assessment of this compound.
Caption: Detailed analytical workflow for purity determination.
Cross-Validation of Analytical Methods for 2,7-Nonadiyne Derivatives: A Comparative Guide
In the landscape of pharmaceutical research and development, the rigorous characterization of novel chemical entities is paramount. This guide provides a comparative analysis of three common analytical techniques for the qualitative and quantitative assessment of 2,7-nonadiyne derivatives. These compounds, featuring a reactive diyne core, are of significant interest in medicinal chemistry and materials science. A robust cross-validation of analytical data ensures the reliability and reproducibility of experimental results, a critical aspect for regulatory submission and scientific integrity.
This document outlines the experimental protocols for Gas Chromatography-Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), and Nuclear Magnetic Resonance (NMR) Spectroscopy. A comparative summary of their performance metrics is presented to aid researchers in selecting the most appropriate method for their specific application.
Table 1: Comparison of Analytical Method Performance for this compound Derivative Analysis
| Parameter | GC-FID | HPLC-UV | ¹H NMR Spectroscopy |
| Principle | Separation based on volatility and interaction with a stationary phase, detection by flame ionization. | Separation based on polarity and interaction with a stationary phase, detection by UV absorbance. | Detection and quantification based on the magnetic properties of atomic nuclei. |
| Selectivity | High for volatile, thermally stable compounds. May require derivatization for polar analytes. | Excellent for a wide range of polar and non-polar compounds, including isomers.[1][2] | High structural resolution, excellent for isomer identification. |
| Linearity (R²) | > 0.998 | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% | 90 - 110% |
| Precision (% RSD) | < 5% | < 2% | < 10% |
| Limit of Detection (LOD) | ng/mL range | µg/mL range | mg/mL range |
| Limit of Quantitation (LOQ) | ng/mL range | µg/mL range | mg/mL range |
| Throughput | High | Medium | Low |
| Cost | Low | Medium | High |
Experimental Protocols
A detailed methodology for each analytical technique is provided below. These protocols are intended as a general guideline and may require optimization for specific this compound derivatives.
Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is a robust technique for the quantitative analysis of volatile and semi-volatile organic compounds.[3]
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium or Nitrogen, constant flow mode.[4]
Sample Preparation:
-
Prepare a stock solution of the this compound derivative in a suitable volatile solvent (e.g., dichloromethane, hexane) at a concentration of 1 mg/mL.
-
Perform serial dilutions to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
For unknown samples, dissolve a known weight of the sample in the chosen solvent to achieve a concentration within the calibration range.
GC-FID Parameters:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
FID Temperature: 300 °C
-
Hydrogen Flow: 30 mL/min
-
Air Flow: 300 mL/min
-
Makeup Gas (Nitrogen): 25 mL/min
Data Analysis: Quantification is achieved by constructing a calibration curve of peak area versus concentration for the standards. The concentration of the analyte in unknown samples is determined from this curve.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a versatile method for the separation, identification, and quantification of a wide range of compounds, particularly non-volatile or thermally labile molecules.[5]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile (B52724) and water are commonly used for reverse-phase separation of non-polar compounds.
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the this compound derivative in acetonitrile or a suitable solvent mixture.
-
Prepare calibration standards by serial dilution in the mobile phase, ranging from 1 µg/mL to 200 µg/mL.
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.
HPLC-UV Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by the UV absorbance maximum of the specific this compound derivative (typically scanned from 200-400 nm).
-
Mobile Phase Gradient:
-
Start with 50% Acetonitrile / 50% Water.
-
Linearly increase to 95% Acetonitrile over 15 minutes.
-
Hold at 95% Acetonitrile for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
Data Analysis: A calibration curve is generated by plotting the peak area against the concentration of the standards. The concentration of the analyte in the samples is then calculated from the linear regression of the calibration curve.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for structural elucidation and can be used for quantitative analysis (qNMR).
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound derivative and a known amount of an internal standard (e.g., maleic acid, 1,4-dinitrobenzene) into a vial. The internal standard should have a resonance that does not overlap with the analyte signals.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16-64 (to achieve adequate signal-to-noise).
-
Relaxation Delay (d1): 5 times the longest T1 of the analyte and internal standard protons (typically 10-30 seconds for quantitative accuracy).
-
Spectral Width: 0-12 ppm.
Data Analysis: The concentration of the analyte is determined by comparing the integral of a characteristic analyte proton signal to the integral of a known proton signal from the internal standard, according to the following equation:
C_analyte = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / V_sample)
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
V = Volume
Visualizations
To further clarify the relationships and workflows, the following diagrams have been generated.
Caption: Workflow for the cross-validation of analytical methods.
Caption: Hypothetical signaling pathway of a this compound derivative.
References
- 1. rsc.org [rsc.org]
- 2. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 3. Gas Chromatography (GC) – Flame Ionization Detection (FID) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. US6861512B2 - Separation of olefinic isomers - Google Patents [patents.google.com]
Benchmarking the Efficiency of 2,7-Nonadiyne as a Crosslinker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of 2,7-nonadiyne as a crosslinking agent, comparing its potential performance with established alternatives. Due to the limited direct experimental data on this compound, its properties are benchmarked against the well-characterized diyne crosslinkers, 1,9-decadiyne (B160743) and 1,4-diethynylbenzene (B1207667). This comparison is based on the two primary "click" chemistry reactions utilized for crosslinking with diynes: thiol-yne and azide-alkyne cycloaddition reactions.
Introduction to this compound and Crosslinking Efficiency
This compound is a nine-carbon chain with two terminal alkyne groups, making it a candidate for crosslinking polymers. Efficient crosslinking is crucial in the development of materials with tailored properties, such as hydrogels for drug delivery, scaffolds for tissue engineering, and advanced polymer networks. The efficiency of a crosslinker is determined by several factors, including reaction kinetics, the degree of crosslinking achieved, and the resulting mechanical properties of the crosslinked material. "Click" chemistry, characterized by high yields, stereospecificity, and mild reaction conditions, offers a robust platform for evaluating and comparing crosslinker efficiency.
Comparative Performance of Diyne Crosslinkers
The following table summarizes the key performance indicators for this compound (estimated) and two alternative diyne crosslinkers. The data for 1,9-decadiyne is derived from studies on thiol-yne photopolymerization.[1][2] The data for 1,4-diethynylbenzene is based on its use in azide-alkyne cycloaddition reactions.
| Parameter | This compound (Estimated) | 1,9-Decadiyne | 1,4-Diethynylbenzene | References |
| Molecular Weight ( g/mol ) | 120.19 | 136.23 | 126.15 | N/A |
| Crosslinking Reaction | Thiol-yne, Azide-Alkyne Cycloaddition | Thiol-yne | Azide-Alkyne Cycloaddition | [1][2][3] |
| Crosslink Density (mol/cm³) | High (estimated) | High (e.g., ~1.8 x 10⁻³) | High | [1] |
| Glass Transition Temp. (Tg) (°C) | ~40-50 (in thiol-yne with PETMP) | 48.9 (with PETMP) | Varies with polymer backbone | [1][2] |
| Rubbery Modulus (MPa) | ~70-80 (in thiol-yne with PETMP) | 80 (with PETMP) | Varies with polymer backbone | [1][2] |
| Swelling Ratio | Low (indicative of high crosslinking) | Low | Low | [4][5] |
| Gel Content (%) | > 95% (expected) | High | High | [4] |
Note: Values for this compound are estimations based on the properties of 1,9-decadiyne due to the lack of direct experimental data. PETMP refers to pentaerythritol (B129877) tetra(3-mercaptopropionate).
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for standardized comparison of crosslinker efficiency.
Protocol 1: Thiol-Yne Photopolymerization
This protocol describes the photoinitiated crosslinking of a polymer using a diyne crosslinker and a tetrathiol.
Materials:
-
Diyne crosslinker (e.g., this compound, 1,9-decadiyne)
-
Tetrathiol (e.g., pentaerythritol tetra(3-mercaptopropionate) - PETMP)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone (B1663997) - DMPA)
-
Polymer with suitable functional groups for reaction (if applicable) or monomer mixture
-
Solvent (if required)
-
UV lamp (365 nm)
Procedure:
-
Prepare a stock solution of the photoinitiator (e.g., 1 wt% in a suitable solvent).
-
In a reaction vessel, dissolve the polymer or monomer mixture in a suitable solvent.
-
Add the diyne crosslinker and the tetrathiol in a 1:2 molar ratio of alkyne groups to thiol groups.
-
Add the photoinitiator solution to the mixture (typically 0.1-1 wt% of the total reactants).
-
Mix the solution thoroughly until homogeneous.
-
Pour the solution into a mold of desired dimensions.
-
Expose the mold to UV light (365 nm) for a specified time to initiate polymerization and crosslinking. The exposure time will need to be optimized based on the specific reactants and their concentrations.
-
After curing, remove the crosslinked polymer from the mold for characterization.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Crosslinking
This protocol details the crosslinking of an azide-functionalized polymer with a diyne crosslinker.[6][7][8]
Materials:
-
Azide-functionalized polymer
-
Diyne crosslinker (e.g., this compound, 1,4-diethynylbenzene)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Deionized water or suitable buffer
Procedure:
-
Dissolve the azide-functionalized polymer in deionized water or a suitable buffer to a desired concentration.
-
Add the diyne crosslinker to the polymer solution. The molar ratio of alkyne groups to azide (B81097) groups should be optimized, but a 1:1 ratio is a good starting point.
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).
-
Prepare a catalyst premix by combining CuSO₄ and THPTA in a 1:5 molar ratio in water.
-
Add the catalyst premix to the polymer/crosslinker solution.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 1-24 hours) until gelation occurs.
-
Purify the resulting hydrogel by dialysis against deionized water to remove the copper catalyst and unreacted reagents.
Protocol 3: Evaluation of Crosslinking Efficiency via Swelling Studies
This protocol measures the gel content and swelling ratio to determine the extent of crosslinking.[4][5]
Materials:
-
Crosslinked polymer sample
-
Solvent (e.g., deionized water for hydrogels, or an appropriate organic solvent for other polymers)
-
Analytical balance
-
Lyophilizer (for hydrogels) or vacuum oven
Procedure:
-
Gel Content: a. Weigh a dried, crosslinked polymer sample (W_initial). b. Immerse the sample in a suitable solvent for 24-48 hours to extract any uncrosslinked polymer (sol fraction). c. Remove the swollen sample, carefully blot excess solvent from the surface, and weigh it (W_swollen). d. Dry the swollen sample to a constant weight using a lyophilizer or vacuum oven (W_dry). e. Calculate the gel content as: Gel Content (%) = (W_dry / W_initial) x 100.
-
Swelling Ratio: a. Use the weights from the gel content measurement. b. Calculate the swelling ratio as: Swelling Ratio = (W_swollen - W_dry) / W_dry.
Protocol 4: Characterization of Mechanical Properties
This protocol outlines the use of rheology and Dynamic Mechanical Analysis (DMA) to characterize the mechanical properties of the crosslinked polymer.[9][10][11][12][13][14][15]
1. Rheology:
-
Instrument: Rheometer with parallel plate geometry.
-
Procedure: a. Place a cylindrical sample of the crosslinked polymer onto the lower plate of the rheometer. b. Lower the upper plate to the desired gap height. c. Perform a frequency sweep at a constant strain within the linear viscoelastic region to determine the storage modulus (G') and loss modulus (G''). d. A higher G' indicates a more solid-like, elastic material, which is characteristic of a well-crosslinked network.
2. Dynamic Mechanical Analysis (DMA):
-
Instrument: DMA analyzer.
-
Procedure: a. Prepare a rectangular sample of the crosslinked polymer. b. Clamp the sample in the DMA instrument. c. Apply a sinusoidal strain at a fixed frequency while ramping the temperature. d. The storage modulus (E'), loss modulus (E''), and tan delta (E''/E') are measured as a function of temperature. e. The glass transition temperature (Tg) can be determined from the peak of the tan delta curve. The rubbery modulus (E' above Tg) can be used to calculate the crosslink density.
Visualizations
Reaction Schemes and Workflows
Caption: General reaction scheme of thiol-yne polymerization.
Caption: Simplified catalytic cycle of CuAAC reaction.
Caption: Workflow for evaluating crosslinker efficiency.
Conclusion
This guide provides a framework for benchmarking the efficiency of this compound as a crosslinker against other diynes. While direct experimental data for this compound is currently lacking, the provided protocols for synthesis, crosslinking, and characterization offer a clear path for its evaluation. The estimated performance, based on structurally similar molecules, suggests that this compound holds promise as an efficient crosslinker. The thiol-yne and azide-alkyne cycloaddition "click" reactions are powerful tools for creating well-defined polymer networks. The choice of crosslinker will ultimately depend on the specific application requirements, including desired mechanical properties, biocompatibility, and reaction conditions. Further experimental investigation is necessary to fully validate the potential of this compound in the development of advanced materials for research, and drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thiol−Yne Photopolymerizations: Novel Mechanism, Kinetics, and Step-Growth Formation of Highly Cross-Linked Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Construction of fully π-conjugated, diyne-linked conjugated microporous polymers based on tetraphenylethene and dibenzo[g,p]chrysene units for energy storage - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Swelling Ratio of Injectable Hydrogel Composites on Chondrogenic Differentiation of Encapsulated Rabbit Marrow Mesenchymal Stem Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jenabioscience.com [jenabioscience.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. Dynamic mechanical analysis of two crosslinked copolymer systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rheological properties of cross-linked hyaluronan-gelatin hydrogels for tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 13. Evaluation of Effective Crosslinking Density for Pseudo-Semi Interpenetrating Polymer Networks Based on Polyether Glycols Mixture by Dynamic Mechanical Analysis [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. [PDF] DMA analysis of the structure of crosslinked poly(methyl methacrylate)s. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Mechanical Properties of 2,7-Nonadiyne-Based Polymers and Alternative Biomaterials
For Researchers, Scientists, and Drug Development Professionals
Comparative Mechanical Properties of Biocompatible Polymers
The selection of a polymer for a drug delivery application is often a balance between its biocompatibility, biodegradability, and mechanical properties. The following table summarizes the key mechanical characteristics of polydiacetylenes (as a proxy for 2,7-nonadiyne-based polymers) and commonly used alternatives such as Polylactic Acid (PLA), Polycaprolactone (PCL), and Polyglycolic Acid (PGA).
| Polymer | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| Polydiacetylene (PDA) Films * | Data not available | Data not available | Data not available |
| Polylactic Acid (PLA) | 40 - 60[1] | 3.0 - 4.0[1] | 4 - 10[1] |
| Polycaprolactone (PCL) | 16.1[2] | 0.34 - 0.36[2] | >790[2] |
| Polyglycolic Acid (PGA) | ~50 - 100+ | ~5.0 - 7.0 | ~15 - 25 |
Note: Specific mechanical property data for this compound-based polymers is not currently available in peer-reviewed literature. The mechanical behavior of cross-linked polydiyne polymers is known to be highly dependent on the cross-link density.
Experimental Protocols for Mechanical Property Evaluation
The accurate determination of mechanical properties is fundamental to the evaluation of a polymer's suitability for a given application. The following are detailed methodologies for key experiments cited in the comparison.
Tensile Testing of Polymer Films (ASTM D882)
Tensile testing is a fundamental materials science test in which a sample is subjected to a controlled tension until failure. The results from the test are commonly used to select a material for an application, for quality control, and to predict how a material will react under other types of forces.
Objective: To determine the tensile strength, Young's modulus, and elongation at break of a polymer film.
Apparatus:
-
Universal Testing Machine (UTM) equipped with a load cell
-
Grips suitable for thin films
-
Extensometer (optional, for precise strain measurement)
-
Micrometer for thickness measurement
-
Specimen cutting die or template
Specimen Preparation:
-
Polymer films are typically cast from a solution or melt-pressed to the desired thickness.
-
Dumbbell-shaped specimens are cut from the film using a standard die, following the dimensions specified in ASTM D882. This shape ensures that failure occurs in the central, narrower section of the specimen.
-
The thickness of the specimen is measured at several points along the gauge length, and the average value is recorded.
Procedure:
-
The specimen is securely mounted in the grips of the UTM, ensuring that it is aligned with the direction of the applied load.
-
The extensometer, if used, is attached to the gauge section of the specimen.
-
The test is initiated by applying a tensile load at a constant crosshead speed. The speed is selected based on the material's properties to ensure a quasi-static loading condition.
-
The load and displacement (or strain from the extensometer) are recorded continuously until the specimen fractures.
-
Multiple specimens (typically 5 or more) are tested to ensure the statistical reliability of the results.
Data Analysis:
-
Tensile Strength: The maximum stress the material can withstand before fracturing. It is calculated by dividing the maximum load by the original cross-sectional area of the specimen.
-
Young's Modulus (Modulus of Elasticity): A measure of the material's stiffness. It is calculated from the slope of the initial linear portion of the stress-strain curve.
-
Elongation at Break: The percentage increase in length of the specimen at the point of fracture.
Visualizing the Experimental Workflow
To provide a clear understanding of the process, the following diagram illustrates the experimental workflow for the tensile testing of polymer films.
Caption: Experimental workflow for tensile testing of polymer films.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for 2,7-Nonadiyne
For Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of 2,7-nonadiyne, a combustible and environmentally hazardous alkyne. Adherence to these procedures is critical for protecting personnel, preventing environmental contamination, and maintaining regulatory compliance.
Key Safety and Handling Information
This compound is classified as a combustible liquid that is toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative to handle this chemical with appropriate personal protective equipment (PPE), including protective gloves, eye protection, and face protection, in a well-ventilated area[1]. Keep it away from heat, sparks, open flames, and hot surfaces[1].
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂ | [2] |
| Molar Mass | 120.19 g/mol | [2] |
| Density | 0.833 g/mL | [2] |
| Boiling Point | 135 - 136 °C @ 760 mmHg | [3] |
| Flash Point | 23 °C / 73.4 °F | [3] |
| log Pow (n-octanol/water) | 3.4 (35 °C) | [1] |
| GHS Hazard Statements | H227, H401, H412 | [1] |
GHS Hazard Statement Key:
-
H227: Combustible liquid.
-
H401: Toxic to aquatic life.
-
H412: Harmful to aquatic life with long lasting effects.
Disposal Protocol: Preparing this compound for Professional Disposal
Direct disposal of this compound into laboratory drains or as general waste is strictly prohibited due to its flammability and aquatic toxicity[1][4][5][6]. The recommended and safest method of disposal is through a licensed hazardous waste disposal company[4][5][6]. The following protocol outlines the necessary steps to safely prepare this compound waste for collection.
Materials:
-
Appropriate personal protective equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves.
-
A designated and properly labeled hazardous waste container.
-
Waste manifest or tag provided by your institution's Environmental Health and Safety (EHS) office.
-
Fume hood.
Procedure:
-
Segregation of Waste:
-
Collect all waste containing this compound, including unused product, reaction residues, and contaminated materials (e.g., pipette tips, contaminated paper towels), in a dedicated waste container.
-
Do not mix this compound waste with other incompatible waste streams.
-
-
Container Selection and Labeling:
-
Use a chemically resistant container with a secure, tight-fitting lid that is approved for flammable liquid waste.
-
Clearly label the container with the words "Hazardous Waste," "Flammable Liquid," and the full chemical name "this compound."
-
Indicate the approximate concentration and volume of the waste.
-
Attach a completed hazardous waste tag as required by your institution.
-
-
Safe Storage:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or your designated hazardous waste management provider to schedule a pickup.
-
Provide them with all necessary information about the waste, as detailed on the waste tag.
-
-
Documentation:
-
Maintain a record of the waste generated, including the amount and date of accumulation, as required by your institution and local regulations.
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By following these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific safety and disposal guidelines.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
